4-Chloro-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXMHJMXLSNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374014 | |
| Record name | 4-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-36-3 | |
| Record name | 4-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1681-36-3 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-methylpyridine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern and reactivity make it a valuable precursor for the synthesis of a range of pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant role as a key intermediate in the development of prominent drugs, including the proton pump inhibitor pantoprazole and various kinase inhibitors.
Chemical and Physical Properties
This compound, also known as 4-chloro-3-picoline, is a substituted pyridine derivative. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring governs its reactivity and physical characteristics. The compound is typically available as a free base or as a hydrochloride salt, which exhibits greater stability and ease of handling.
Quantitative Data
The key physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN | [1] |
| Molecular Weight | 127.57 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 192-193 °C | [2] |
| Density | 1.17 g/cm³ | [2] |
| Refractive Index | 1.533 | [2] |
| Flash Point | 75 °C | [2] |
| pKa | 3.44 ± 0.10 (Predicted) | [2] |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN · HCl | [3] |
| Molecular Weight | 164.03 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 165-169 °C (lit.) | [3] |
| Assay | 97% | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): GC-MS analysis is a common technique for identifying this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, compiled from various sources.
Synthesis of this compound
A common method for the synthesis of this compound is the chlorination of a suitable 3-methylpyridine precursor.
Method 1: Chlorination of 3-Methylpyridine-N-oxide
This method involves the oxidation of 3-methylpyridine to its N-oxide, followed by chlorination.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, at an elevated temperature to yield 3-methylpyridine-N-oxide.
-
Chlorination: The resulting 3-methylpyridine-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[7] The reaction mixture is typically heated under reflux.
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the reaction mixture is neutralized. The crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.[1][8][9][10]
Method 2: From 3-Methoxy-2-methyl-4(1H)-pyridone
This method involves the chlorination of a pyridone precursor.
Experimental Protocol:
-
A suspension of 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is refluxed for 10 hours.[8]
-
The reaction mixture is then concentrated under reduced pressure.
-
Toluene is added to the residue, and the residual phosphorus oxychloride is removed by evaporation under reduced pressure.
-
The resulting oily substance is treated with chloroform and water. The chloroform layer is separated.
-
The aqueous layer is made alkaline with potassium carbonate and extracted with chloroform.
-
The combined chloroform extracts are washed with water, dried, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (a related compound, illustrating the technique).[8]
Role in Drug Development
This compound is a crucial intermediate in the synthesis of several commercially important pharmaceutical compounds. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic substitution, allows for the introduction of various functional groups, making it a versatile building block.[11]
Intermediate in Pantoprazole Synthesis
Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The synthesis of pantoprazole relies on the coupling of a substituted benzimidazole moiety with a pyridine derivative, for which this compound is a key precursor.[2][12][13][14]
Logical Relationship: Role of this compound in Pantoprazole Synthesis
Caption: Role of this compound in Pantoprazole synthesis.
The synthesis involves converting this compound through a series of steps, including methoxylation and oxidation, to form the key intermediate, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[3][15] This intermediate is then condensed with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to produce pantoprazole.[2][12]
Precursor for Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound serves as a starting material for the synthesis of various substituted pyridines that are incorporated into these complex molecules. The chlorine atom at the 4-position is readily displaced by nucleophiles, enabling the attachment of different pharmacophores.
Derivatives of this compound are investigated for their potential as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[15][16][17][18][19]
Experimental Workflow: General Synthesis of a Kinase Inhibitor Precursor
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | 1681-36-3 | Benchchem [benchchem.com]
- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine Ring: A Technical Guide to its Reactivity and Electronic Properties for Drug Development
An in-depth examination of the pyridine scaffold, a cornerstone in medicinal chemistry, detailing its electronic characteristics, reactivity, and significance in pharmacology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction: The Significance of the Pyridine Moiety
Pyridine (C₅H₅N), a six-membered aromatic heterocycle structurally related to benzene, is a fundamental scaffold in the development of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, conferred by the presence of a nitrogen atom, govern its reactivity and its ability to interact with biological targets. The pyridine ring is a common feature in a vast number of bioactive molecules, including vitamins like niacin and pyridoxine, and over 7,000 existing drug molecules.[2] The inclusion of a pyridine moiety in a drug candidate can enhance its biochemical potency, improve metabolic stability, increase cellular permeability, and address protein-binding issues, thereby optimizing both pharmacokinetic and pharmacodynamic profiles.[2][3] This guide provides a detailed exploration of the electronic structure and reactivity of the pyridine ring, alongside practical experimental methodologies and an examination of its role in key biological signaling pathways.
Electronic Properties of the Pyridine Ring
The electronic nature of the pyridine ring is the foundation of its chemical behavior and its utility as a pharmacophore.
Aromaticity and Electron Distribution
Pyridine possesses a conjugated system of six π-electrons delocalized across the planar ring, fulfilling Hückel's criteria for aromaticity.[1][4] However, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density compared to benzene.[1][5] The nitrogen atom exerts a negative inductive effect, drawing electron density away from the carbon atoms of the ring.[1][6] This results in a π-deficient system, where the carbon atoms are electron-poor relative to those in benzene.[5][7] This electron deficiency is a key factor governing pyridine's reactivity. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system.[4] This localized lone pair is responsible for the basicity and nucleophilicity of pyridine.[1][4]
Basicity and pKa
The availability of the nitrogen's lone pair makes pyridine a weak base.[1] The pKa of its conjugate acid, the pyridinium ion, is approximately 5.25.[1][8] The basicity of pyridine can be significantly influenced by the presence of substituents on the ring. Electron-donating groups, such as methyl groups, increase basicity through a positive inductive effect, making the lone pair more available for protonation.[8] Conversely, electron-withdrawing groups, like chloro or nitro groups, decrease basicity by further delocalizing the lone pair or through a negative inductive effect.[8]
Coordination Chemistry
The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as excellent ligands (Lewis bases) for a wide variety of metal ions.[1][9] This coordination ability is crucial in catalysis, materials science, and bioinorganic chemistry.[9][10] Pyridine-containing complexes are utilized in reactions such as hydrogenations, oxidations, and cross-coupling reactions.[10] The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents, which in turn modulates the properties of the resulting metal complex.[11]
Reactivity of the Pyridine Ring
The electron-deficient nature of the pyridine ring dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution
Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[6][12][13] The electronegative nitrogen atom deactivates the ring towards attack by electrophiles.[13] Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming the pyridinium ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene.[6][12]
When EAS does occur, it proceeds preferentially at the 3-position (meta-position).[14] Attack at the 2- or 4-position results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom.[14]
Activation via N-Oxide Formation: The reactivity of the pyridine ring towards electrophiles can be dramatically increased by conversion to pyridine-N-oxide.[15][16] The oxygen atom in the N-oxide can donate electron density back into the ring, particularly at the 2- and 4-positions, making these positions more susceptible to electrophilic attack.[15][17] After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.[15][18]
Nucleophilic Aromatic Substitution
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][6] This is in stark contrast to benzene, which does not readily undergo nucleophilic substitution. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine.[5][12][19] The reaction proceeds via an addition-elimination mechanism involving a hydride leaving group.[5]
Quantitative Data
pKa Values of Substituted Pyridines
The following table summarizes the pKa values for a range of substituted pyridines, illustrating the electronic effects of different functional groups.
| Substituent | Position | pKa |
| -H | - | 5.17[17] |
| -CH₃ | 2 | 5.97[17] |
| -CH₃ | 3 | 5.70[17] |
| -CH₃ | 4 | 5.97[17] |
| -Cl | 2 | 0.72[17] |
| -Cl | 3 | 2.84[17] |
| -Cl | 4 | 3.82[17] |
| -Br | 2 | 0.90[17] |
| -Br | 3 | 2.84[17] |
| -Br | 4 | 3.81[17] |
| -I | 2 | 1.82[17] |
| -OCH₃ | 2 | 3.28[17] |
| -OCH₃ | 3 | 4.88[17] |
| -OCH₃ | 4 | 6.58[17] |
| -NO₂ | 2 | -2.5 (estimated)[20] |
| -NO₂ | 3 | 0.81[20] |
| -NO₂ | 4 | 1.61[20] |
| -NH₂ | 2 | 6.86[21] |
| -NH₂ | 3 | 5.98[21] |
| -NH₂ | 4 | 9.17[21] |
| -CN | 2 | -0.26[21] |
| -CN | 3 | 1.45[21] |
| -CN | 4 | 1.90[21] |
Structural Data of Pyridine
The following table presents key bond lengths and angles for the pyridine molecule.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| C-N | 1.340 | [22] |
| C-C (near N) | 1.390 | [22] |
| C-C (far from N) | 1.400 | [22] |
| Bond Angles (°) | ||
| C-N-C | 116.7 | [22] |
| C-C-N | 124.0 | [22] |
| C-C-C (adjacent to N) | 118.1 | [22] |
| C-C-C (at C4) | 118.6 | [22] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a pyridine derivative.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water
-
Pyridine derivative sample
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[23]
-
Sample Preparation: Accurately weigh and dissolve the pyridine derivative in deionized water to a concentration of approximately 1 mM.[24]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.[23][24] Immerse the pH electrode in the solution.
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂.[23][24]
-
Titration:
-
For a basic pyridine derivative, titrate with the standardized 0.1 M HCl solution.
-
For an acidic pyridine derivative, titrate with the standardized 0.1 M NaOH solution.
-
-
Data Collection: Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.[25]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[23]
-
Replication: Perform the titration at least in triplicate to ensure accuracy and precision.[23]
Determination of pKa by ¹H NMR Spectroscopy
This method relies on the change in the chemical shift of protons on the pyridine ring upon protonation.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterium oxide (D₂O)
-
Deuterated HCl and NaOD solutions for pH adjustment
-
pH meter calibrated for D₂O (pD = pH meter reading + 0.4)
-
Pyridine derivative sample
Procedure:
-
Sample Preparation: Prepare a solution of the substituted pyridine in D₂O in an NMR tube.[26][27]
-
pH Adjustment: Adjust the pD of the solution to a range of values (typically spanning at least 2 pD units above and below the expected pKa) using the deuterated acid and base solutions.[16][26]
-
NMR Spectra Acquisition: Acquire a ¹H NMR spectrum for each pD value.[26][27]
-
Data Analysis:
-
Identify a proton on the pyridine ring whose chemical shift changes significantly with pD.[16]
-
Plot the chemical shift (δ) of this proton against the pD.[28]
-
The resulting plot will be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.[28]
-
Alternatively, the pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.[26]
-
Electrophilic Nitration of Pyridine-N-Oxide
This protocol describes the synthesis of 4-nitropyridine-N-oxide.
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Three-neck flask, reflux condenser, addition funnel, internal thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sodium carbonate decahydrate
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (30 mL) to fuming nitric acid (12 mL) with stirring. Allow the mixture to warm to 20°C before use.[29]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, addition funnel, and internal thermometer, add pyridine-N-oxide (9.51 g, 100 mmol) and heat to 60°C.[29]
-
Nitration: Add the prepared nitrating acid dropwise to the stirred pyridine-N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[29]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 150 g).[29]
-
Neutralize the solution with sodium carbonate.
-
The product, 4-nitropyridine-N-oxide, will precipitate and can be collected by filtration.
-
The crude product can be recrystallized from acetone if necessary.
-
Role in Signaling Pathways and Drug Action
The pyridine scaffold is a key component of many drugs that modulate critical biological signaling pathways.
Isoniazid and Mycolic Acid Synthesis
Isoniazid is a frontline antituberculosis drug.[30] It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[8][18] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[8] This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[8][18]
Omeprazole and the Gastric Proton Pump
Omeprazole is a proton pump inhibitor used to treat acid-reflux and peptic ulcers.[6] It is a prodrug that, in the acidic environment of the parietal cells of the stomach, is converted to its active form, a sulfenamide.[4][6] This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function.[4][6] This blocks the final step in gastric acid secretion.[31]
Gefitinib and the EGFR Signaling Pathway
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.[32] It targets the epidermal growth factor receptor (EGFR).[33] Gefitinib competitively binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, inhibiting its activity.[32][33] This blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[33][34]
Nicotinamide in NAD⁺ Signaling
Nicotinamide, a form of vitamin B3, is a fundamental component of nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme in cellular redox reactions and also serves as a substrate for several important signaling enzymes.[3][35] These include sirtuins (a class of deacetylases that regulate metabolism, DNA repair, and inflammation) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and the maintenance of genomic stability.[35][36] The levels of NAD⁺ in the cell are maintained through salvage pathways that recycle nicotinamide.[35]
Conclusion
The pyridine ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and versatile reactivity. Its electron-deficient nature makes it susceptible to nucleophilic attack and relatively unreactive towards electrophiles, a characteristic that can be modulated through N-oxide formation. The basicity of the nitrogen atom and its ability to coordinate with metals further expand its chemical utility. As demonstrated by the diverse mechanisms of action of pyridine-containing drugs, this heterocyclic core continues to be a rich source of inspiration for the design and development of novel therapeutics targeting a wide array of biological pathways. A thorough understanding of the fundamental principles outlined in this guide is essential for any scientist working on the synthesis and application of pyridine-based compounds in drug discovery.
References
- 1. Nicotinamide adenine dinucleotide homeostasis and signalling in heart disease: Pathophysiological implications and therapeutic potential | Thoracic Key [thoracickey.com]
- 2. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of omeprazole. | Semantic Scholar [semanticscholar.org]
- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. studylib.net [studylib.net]
- 18. Isoniazid - Wikipedia [en.wikipedia.org]
- 19. scientificupdate.com [scientificupdate.com]
- 20. Chichibabin Reaction | PPTX [slideshare.net]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. applications.emro.who.int [applications.emro.who.int]
- 26. researchgate.net [researchgate.net]
- 27. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. journals.asm.org [journals.asm.org]
- 31. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Gefitinib - Wikipedia [en.wikipedia.org]
- 33. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 34. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 36. med.stanford.edu [med.stanford.edu]
Thermodynamic Properties of Substituted Pyridines: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyridine and its substituted derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The thermodynamic properties of these heterocyclic compounds are critical determinants of their stability, reactivity, and ultimately, their biological activity. Understanding the interplay between substituent effects and the thermodynamic landscape of the pyridine ring is paramount for rational drug design and development. This guide provides a comprehensive overview of the thermodynamic properties of substituted pyridines, detailing experimental and computational methodologies for their determination and exploring the implications for drug discovery.
Core Thermodynamic Parameters
The key thermodynamic parameters that govern the behavior of substituted pyridines are enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These values dictate the energetic feasibility of chemical reactions and the stability of the molecules themselves.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[2] For substituted pyridines, this value is influenced by the nature and position of the substituents on the pyridine ring. Experimental values are typically determined by combustion calorimetry.[3]
A review of available literature provides standard molar enthalpies of formation (ΔfH°m(g)) in the gaseous phase at 298.15 K for a range of substituted pyridines. These values are crucial for understanding the energetic effects of different functional groups.
| Compound | Substituent Position | ΔfH°m(g) (kJ/mol) |
| Pyridine | - | 140.4 ± 0.7 |
| 2-Methylpyridine | 2- | 99.2 ± 1.0 |
| 3-Methylpyridine | 3- | 106.5 ± 0.9 |
| 4-Methylpyridine | 4- | 104.0 ± 1.1 |
| 2,3-Dimethylpyridine | 2,3- | 69.1 ± 1.3 |
| 2,4-Dimethylpyridine | 2,4- | 66.8 ± 1.2 |
| 2,5-Dimethylpyridine | 2,5- | 73.1 ± 1.3 |
| 2,6-Dimethylpyridine | 2,6- | 62.1 ± 1.2 |
| 3,4-Dimethylpyridine | 3,4- | 76.5 ± 1.4 |
| 3,5-Dimethylpyridine | 3,5- | 80.2 ± 1.4 |
| 2,4,6-Trimethylpyridine | 2,4,6- | 30.2 ± 1.5 |
| 2-Chloropyridine | 2- | 104.5 ± 1.9 |
| 3-Chloropyridine | 3- | 107.6 ± 1.5 |
| 2-Bromopyridine | 2- | 120.4 ± 2.2 |
| 3-Bromopyridine | 3- | 113.7 ± 2.2 |
| 2-Hydroxypyridine | 2- | -95.1 ± 1.3 |
| 3-Hydroxypyridine | 3- | -89.3 ± 1.2 |
| 4-Hydroxypyridine | 4- | -92.5 ± 1.4 |
| 2-Aminopyridine | 2- | 84.1 ± 1.1 |
| 3-Aminopyridine | 3- | 92.3 ± 1.0 |
| 4-Aminopyridine | 4- | 88.7 ± 1.2 |
| 2-Cyanopyridine | 2- | 225.1 ± 1.5 |
| 3-Cyanopyridine | 3- | 230.8 ± 1.4 |
| 4-Cyanopyridine | 4- | 228.4 ± 1.6 |
Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)
Standard molar entropy (S°) is a measure of the randomness or disorder of a substance.[4] The standard Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy and is the ultimate indicator of a compound's thermodynamic stability under standard conditions.[5] While extensive experimental data for substituted pyridines is less common than for enthalpy, the values for pyridine itself provide a baseline.
| Thermodynamic Parameter | Value |
| Standard Molar Entropy of Pyridine (liquid, 298.15 K) | 177.5 J/(mol·K) |
| Standard Gibbs Free Energy of Formation of Pyridine (liquid, 298.15 K) | 143.9 kJ/mol |
Experimental Protocols for Thermodynamic Characterization
Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard technique to determine the heat of combustion of a substance, from which the enthalpy of formation can be calculated. For nitrogen-containing compounds like pyridine derivatives, specific considerations are necessary.
Protocol:
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the substituted pyridine is prepared. For liquid samples, a gelatin capsule is used.
-
Bomb Assembly: The sample is placed in a crucible within the bomb. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. For nitrogen-containing compounds, it is crucial to add a small, measured amount of distilled water (approx. 1 mL) to the bomb to ensure that the nitrogen combustion products form a nitric acid solution of known concentration.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the pyridine derivative is then calculated from the temperature change, accounting for the heat released by the fuse wire and the formation of nitric acid. The nitric acid is quantified by titrating the bomb washings with a standard base.
Transpiration Method for Vapor Pressure and Enthalpy of Sublimation/Vaporization
The transpiration method is used to determine the vapor pressure of a solid or liquid, which is then used to calculate the enthalpy of sublimation or vaporization. This is particularly useful for obtaining gas-phase thermodynamic data from condensed-phase measurements.
Protocol:
-
Sample Placement: A known mass of the substituted pyridine is placed in a thermostatted saturator.
-
Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.
-
Vapor Entrainment: The carrier gas becomes saturated with the vapor of the substance.
-
Condensation and Quantification: The vapor is transported to a condenser where it is trapped. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the mass of the condensed substance, the volume of the carrier gas, and the temperature.
-
Clausius-Clapeyron Equation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.
Computational Approaches to Thermodynamic Properties
Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of substituted pyridines. Density Functional Theory (DFT) is a widely used method for these calculations.
A common approach involves using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations and frequency calculations. From these calculations, thermochemical data such as enthalpy, entropy, and Gibbs free energy can be obtained. These computational methods are particularly valuable for screening large numbers of candidate molecules and for understanding trends in thermodynamic properties as a function of substituent type and position.[6]
Influence of Thermodynamic Properties in Drug Development
The thermodynamic properties of substituted pyridines have profound implications for their application in drug development, influencing everything from target binding to metabolic stability.
Drug-Receptor Interactions and Signaling Pathways
The binding of a drug molecule to its target protein is a thermodynamic process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A favorable (negative) ΔG of binding is required for a stable drug-receptor complex. This binding event can modulate the activity of key signaling pathways implicated in disease.
Many pyridine-containing drugs function as kinase inhibitors. For example, they can target tyrosine kinases, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). The binding of a substituted pyridine inhibitor to the ATP-binding pocket of a kinase is driven by a combination of enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions) and entropic contributions (e.g., hydrophobic effect, conformational changes).
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. Thermodynamic parameters are often used as descriptors in QSAR models. For example, the enthalpy of formation can be used as a measure of molecular stability, while the Gibbs free energy of solvation can be related to a drug's ability to cross cell membranes. By establishing a statistically significant relationship between these thermodynamic descriptors and a biological endpoint (e.g., IC50), it is possible to predict the activity of novel substituted pyridine derivatives.[3]
Conclusion
The thermodynamic properties of substituted pyridines are of fundamental importance in the fields of chemistry and drug development. A thorough understanding of how substituents modulate the enthalpy, entropy, and Gibbs free energy of the pyridine scaffold allows for a more rational and efficient approach to the design of novel therapeutic agents. The integration of experimental measurements with computational predictions provides a powerful platform for elucidating structure-thermodynamic-activity relationships. As our ability to precisely measure and calculate these properties continues to improve, so too will our capacity to develop safer and more effective pyridine-based medicines.
References
- 1. Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 5. Pyridine [webbook.nist.gov]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Historical Synthesis Methods for Chloromethylpyridines
Abstract: Chloromethylpyridines are a critical class of chemical intermediates, forming the structural backbone of numerous pharmaceutical and agrochemical compounds. Their synthesis has been a subject of extensive research, leading to the development of various methodologies over the decades. This technical guide provides an in-depth review of the core historical methods for synthesizing the three isomers of chloromethylpyridine: 2-(chloromethyl)pyridine, 3-(chloromethyl)pyridine, and 4-(chloromethyl)pyridine. The document details three primary historical approaches: direct side-chain chlorination of picolines, synthesis via picoline-N-oxide intermediates, and multi-step pathways involving the conversion of pyridinemethanols. For each method, this guide presents detailed experimental protocols, quantitative data, and reaction pathway diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Direct Side-Chain Chlorination of Picolines
One of the earliest and most direct approaches to synthesizing chloromethylpyridines is the free-radical chlorination of the methyl group of picolines (methylpyridines). This method typically involves treating the corresponding picoline isomer with chlorine gas, often under the influence of a radical initiator or UV light. While conceptually simple, this approach has historically been plagued by a lack of selectivity, frequently leading to the formation of polychlorinated byproducts such as (dichloromethyl)pyridine and (trichloromethyl)pyridine.[1]
The reaction is generally performed in the gas phase at high temperatures or in a liquid phase, sometimes using an inert solvent.[2][3][4] Efforts to improve selectivity and yield have included the use of various catalysts and reaction conditions. For instance, vapor-phase catalytic chlorination has been explored to control the extent of chlorination.[2]
Caption: Free-radical chlorination of picoline often yields a mixture of products.
Table 1: Summary of Direct Chlorination Methods and Conditions
| Starting Material | Chlorinating Agent | Conditions | Products | Reference |
|---|---|---|---|---|
| 2-Picoline | Chlorine (Cl₂) | Presence of water, acid acceptor, inert solvent | 2-(Chloromethyl)pyridine, 2-(Dichloromethyl)pyridine | [1] |
| 3-Picoline (β-picoline) | Chlorine (Cl₂) | Vapor phase, 250-350 °C, dealuminated Mordenite zeolite catalyst | Mixture including 3-(Trichloromethyl)pyridine and other chlorinated species | [2] |
| 3-Picoline (β-picoline) | Chlorine (Cl₂) | Liquid phase, 210 °C, CCl₄ solvent | Polychlorinated pyridine mixtures | [3] |
| α-Picoline | Chlorine (Cl₂) | Gas phase, 300-450 °C, in the presence of water and a silicate catalyst | 2-Chloropyridine, 2,6-Dichloropyridine (ring chlorination) |[4] |
Representative Experimental Protocol: Vapor Phase Chlorination of 3-Picoline
The following protocol is adapted from historical patent literature describing the vapor-phase chlorination process.[2]
-
A tubular Pyrex glass reactor (e.g., 5" long, 0.25" O.D.) is charged with a catalyst, such as dealuminated Mordenite zeolite (0.25 g), secured with glass wool.
-
The reactor is placed in an oven and heated to the reaction temperature, typically between 250 °C and 350 °C.
-
Chlorine gas is fed into the reactor system at a controlled rate (e.g., 5 cc/min).
-
3-Picoline is vaporized in an evaporator unit. Nitrogen gas is used as a sweep gas (e.g., 10 sccm) to carry the 3-picoline vapor into the reactor at a specific feed rate (e.g., 0.13 mg/min).
-
The mixed vapors of picoline, chlorine, and nitrogen are passed through the heated catalyst bed.
-
The product stream exiting the reactor is directed to a trapping system and analyzed, often using gas chromatography, to determine the product distribution. The process typically yields a mixture of chlorinated picolines, including under-chlorinated and over-chlorinated species like 3-(trichloromethyl)pyridine.[2]
Synthesis via Picoline-N-Oxides
A more controlled and historically significant method for preparing 2- and 4-chloromethylpyridines involves the reaction of the corresponding picoline-N-oxide with a chlorinating agent.[1][5] This pathway avoids the harsh conditions of direct radical chlorination and offers better selectivity for the desired monochlorinated product. The reaction proceeds through a rearrangement mechanism.
Common chlorinating agents for this transformation include phosphoryl chloride (POCl₃), phosgene (COCl₂), and triphosgene.[1][5] The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the acidic byproducts.[5]
Caption: Two-step synthesis of chloromethylpyridines via an N-oxide intermediate.
Table 2: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide
| Chlorinating Agent | Solvent | Base / Acid Acceptor | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|---|
| Phosphoryl Chloride (POCl₃) | Not specified (neat) | Triethylamine | 100-140 | A common and efficient route. | [1][5] |
| Phosgene (COCl₂) | Methylene chloride, Acetonitrile, Toluene, etc. | Organic or inorganic base | 3 - 25 | Provides a high yield of the desired product. | [1] |
| Triphosgene | Not specified | Not specified | Not specified | A related method to using phosgene. |[5] |
Representative Experimental Protocol: 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide and Phosgene
This protocol is based on a patented method for the synthesis of 2-(chloromethyl)pyridine.[1]
-
A reaction flask is charged with a suitable solvent (e.g., methylene chloride) and an acid acceptor (e.g., triethylamine).
-
The solution is cooled to a temperature between 3 °C and 25 °C.
-
Phosgene (carbonyl chloride) is introduced into the stirred solution.
-
A solution of 2-methylpyridine-N-oxide (2-picoline-N-oxide) in the same solvent is added gradually to the reaction mixture while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure completion.
-
The resulting mixture is worked up to isolate the 2-(chloromethyl)pyridine product. This may involve washing with water to remove salts, drying the organic layer, and removing the solvent under reduced pressure.
Multi-Step Synthesis via Pyridinemethanol Intermediates
For isomers like 3-(chloromethyl)pyridine, where direct chlorination and N-oxide routes are less effective, a robust multi-step synthesis pathway starting from the corresponding picoline is the most common historical method.[6][7] This approach is also applicable to the 4-isomer.[8] The final and key step involves the chlorination of a pyridinemethanol intermediate, typically with thionyl chloride (SOCl₂), to yield the target compound as its hydrochloride salt.[9]
The overall sequence is as follows:
-
Oxidation: The methyl group of the picoline is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[7][8]
-
Esterification: The resulting picolinic acid is esterified, commonly with methanol in the presence of an acid catalyst, to form a methyl ester.[7][8]
-
Reduction: The methyl ester is reduced to the corresponding pyridinemethanol.
-
Chlorination: The pyridinemethanol is reacted with a chlorinating agent, most commonly thionyl chloride, to produce the final chloromethylpyridine hydrochloride.[7][8][9]
Caption: Four-step synthesis of chloromethylpyridines from picolines.
Table 3: Reagents and Conditions for Multi-Step Synthesis
| Step | Starting Material | Reagent(s) | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Oxidation | 3-Methylpyridine | Potassium Permanganate | 2.1-2.3 : 1 | 85-90 | [7] |
| 4-Methylpyridine | Potassium Permanganate | 2.1-2.3 : 1 | 75-80 | [8] | |
| Esterification | 3-Picolinic Acid | Methanol / H₂SO₄ | 1.3 : 1 (Methanol) | Not specified | [7] |
| 4-Picolinic Acid | Methanol / Acid | 1.3 : 1 (Methanol) | Not specified | [8] | |
| Chlorination | 3-Pyridyl carbinol | Thionyl Chloride | 1.07 : 1 | 23-35 | [9] |
| | 4-Pyridinemethanol | Thionyl Chloride | 1.1-1.3 : 1 | Not specified |[8] |
Representative Experimental Protocol: 3-(Chloromethyl)pyridine Hydrochloride from 3-Pyridyl Carbinol
The following protocol for the final chlorination step is adapted from a patented process known for producing a high-purity product.[9]
-
A reaction flask equipped with a stirrer and an addition funnel is charged with thionyl chloride (1.07 equivalents, e.g., 0.428 mol) and an inert solvent such as toluene (e.g., 40 ml).
-
The solution in the flask is stirred, and the temperature is adjusted to approximately 25 °C. A water bath can be used to maintain the temperature.
-
A solution of 3-pyridyl carbinol (1.0 equivalent, e.g., 0.4 mol) in toluene (e.g., 160 ml) is prepared and placed in the addition funnel.
-
The 3-pyridyl carbinol solution is added slowly to the thionyl chloride solution while maintaining the reaction temperature between 23-35 °C. Sub-surface addition can help prevent the formation of impurities.
-
Upon completion of the addition, the product initially forms as an oily semi-solid.
-
To facilitate the precipitation of a crystalline solid, a vacuum or a nitrogen purge is applied to the reaction mixture.
-
The solid product is collected by filtration, washed with the solvent, and dried to yield 3-(chloromethyl)pyridine hydrochloride in high purity.
References
- 1. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 2. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 3. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 8. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-3-methylpyridine: Hydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and applications of 4-Chloro-3-methylpyridine hydrochloride and its corresponding free base. This versatile heterocyclic compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.
Core Physicochemical Properties
The hydrochloride salt and free base of this compound exhibit distinct physical properties that influence their handling, formulation, and reactivity. A summary of these key characteristics is presented below.
| Property | This compound Hydrochloride | This compound (Free Base) |
| Molecular Formula | C₆H₇Cl₂N | C₆H₆ClN |
| Molecular Weight | 164.03 g/mol [1][2][3][4][5] | 127.57 g/mol [6][7] |
| Appearance | White to off-white crystalline solid[8] | Clear, colorless to light brown liquid[9] |
| Melting Point | 165-169 °C[3][4][6][8][10][11] | Not applicable (liquid at room temperature) |
| Boiling Point | Not applicable (decomposes) | 192-193 °C[6] |
| Density | Not available | 1.17 g/cm³[6] |
| Solubility | Soluble in water[8] | Information not readily available |
| pKa (of conjugate acid) | Not available (predicted for free base: 3.44 ± 0.10)[6][12] | 3.44 ± 0.10 (Predicted)[6][12] |
| Flash Point | Not applicable | 75 °C[6] |
| Storage | Store in a cool, dry place[8] | Store under inert gas (nitrogen or argon) at 2-8°C[6][12] |
Synthesis and Experimental Protocols
The synthesis of this compound, a key intermediate, can be achieved through several strategic pathways. The choice of method often depends on the starting materials, desired purity, and scalability.
Synthesis of this compound from 3-Methylpyridine (Direct Chlorination)
A common method involves the direct chlorination of 3-methylpyridine. This electrophilic substitution reaction requires careful control of reaction conditions to achieve the desired regioselectivity.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 3-methylpyridine is dissolved in an appropriate solvent.
-
Chlorination: A chlorinating agent, such as chlorine gas or sulfuryl chloride, is introduced to the reaction mixture. The reaction is typically carried out at a controlled temperature.
-
Work-up: Upon completion, the reaction mixture is neutralized. The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.
Synthesis from Pyridone Precursors
An alternative route involves the conversion of a pyridone precursor to the corresponding chloro-pyridine derivative.
Experimental Protocol:
-
Reaction: A substituted pyridone, such as 3-Methoxy-2-methyl-4(1H)-pyridone, is suspended in phosphorus oxychloride (POCl₃).[1]
-
Reflux: The mixture is refluxed for several hours to facilitate the conversion.[1]
-
Removal of Reagent: Excess phosphorus oxychloride is removed, often by distillation under reduced pressure.[1]
-
Isolation and Purification: The residue is worked up, typically involving extraction and subsequent purification by column chromatography on silica gel to afford the desired this compound derivative.[1]
Conversion to this compound Hydrochloride
The free base can be readily converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolution: The purified this compound free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl, or concentrated HCl) is added dropwise to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound hydrochloride.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of both the free base and the hydrochloride salt. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): To assess the purity of the compound.
-
Gas Chromatography (GC): Can be used for the analysis of the volatile free base.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily due to the reactivity of the chlorine atom at the 4-position of the pyridine ring. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[6]
Role as a Key Synthetic Intermediate
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, its derivatives have been investigated as kinase inhibitors for the development of anticancer agents.[6]
One of the most notable applications is in the synthesis of proton pump inhibitors, such as pantoprazole. The N-oxide derivative of this compound is a key intermediate in the manufacturing process of this widely used drug.[6]
Caption: Workflow for the preparation of this compound HCl.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound hydrochloride | C6H7Cl2N | CID 16217655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-氯-3-甲基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 1681-36-3 | Benchchem [benchchem.com]
- 7. This compound | C6H6ClN | CID 2757709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 19524-08-4: this compound hydrochloride [cymitquimica.com]
- 9. This compound Manufacturer & Supplier in China | CAS 3430-21-5 | Properties, Applications, Safety Data [pipzine-chem.com]
- 10. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 11. This compound hydrochloride | 19524-08-4 [chemicalbook.com]
- 12. 1681-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Synthesis of 4-Chloro-3-methylpyridine from 3-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-3-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the N-oxidation of 3-methylpyridine (3-picoline) to yield 3-methylpyridine N-oxide, followed by a regioselective chlorination at the 4-position and subsequent deoxygenation.
I. Synthetic Pathway Overview
The overall synthetic route involves two key transformations:
-
N-Oxidation: The nitrogen atom of the pyridine ring in 3-methylpyridine is oxidized to form 3-methylpyridine N-oxide. This activation step is crucial for directing the subsequent chlorination.
-
Chlorination and Deoxygenation: The intermediate N-oxide is then chlorinated. While chlorination of pyridine N-oxides can occur at the 2- or 4-position, specific reagents can influence the regioselectivity. The resulting this compound N-oxide is subsequently deoxygenated to afford the final product.
II. Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine N-oxide
The N-oxidation of 3-methylpyridine can be achieved through several methods. Two effective protocols are presented below.
Protocol 1A: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid
This is a classical and widely used method for the N-oxidation of pyridines.
-
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylpyridine and glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 70-75 °C and maintain this temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.
-
Protocol 1B: Catalytic Oxidation with Hydrogen Peroxide
This method utilizes a catalyst to improve reaction efficiency and yield.
-
Methodology:
-
To a stirred solution of 3-methylpyridine, add a catalytic amount of phosphotungstic acid.
-
Heat the mixture to 130 °C.
-
Slowly add aqueous hydrogen peroxide dropwise to the heated mixture.
-
Maintain the reaction at 130 °C and monitor its completion by TLC.
-
Upon completion, cool the reaction mixture and purify by vacuum distillation to obtain 3-methylpyridine N-oxide.
-
Data Summary for N-Oxidation of 3-Methylpyridine
| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Protocol 1A | 30% Hydrogen Peroxide | None | Glacial Acetic Acid | 70-75 | 24 | 73 - 77 |
| Protocol 1B | Aqueous Hydrogen Peroxide | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98 |
Step 2: Synthesis of this compound
The chlorination of 3-methylpyridine N-oxide to achieve the 4-chloro isomer can be challenging due to competing reactions at the 2-position. The following protocol utilizes sulfuryl chloride, which has been reported to yield a mixture of 2- and 4-chloro isomers, from which the desired 4-chloro product can be isolated.
Protocol 2A: Chlorination using Sulfuryl Chloride and subsequent Deoxygenation
-
Methodology:
-
In a three-necked flask fitted with a dropping funnel, a condenser, and a thermometer, dissolve 3-methylpyridine N-oxide in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for several hours. Monitor the reaction by TLC or GC-MS to determine the ratio of chloro isomers.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield a mixture containing this compound N-oxide.
-
The crude N-oxide is then deoxygenated without further purification. Dissolve the crude product in a suitable solvent like chloroform.
-
Add phosphorus trichloride (PCl₃) dropwise at 0-10 °C.
-
After the addition, stir the reaction mixture at room temperature for a few hours.
-
Quench the reaction by carefully adding water.
-
Neutralize with a base and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent.
-
The resulting crude product, a mixture of 2-chloro- and this compound, is then purified by column chromatography or fractional distillation to isolate the this compound isomer.
-
Data Summary for Chlorination of 3-Methylpyridine N-oxide
| Chlorinating Agent | Key Conditions | Product(s) | Reported Yield (%) |
| Sulfuryl Chloride (SO₂Cl₂) | Reaction at elevated temperature | Mixture of 2-chloro- and this compound N-oxide | Yields are variable and depend on reaction conditions and purification efficiency. A "considerable amount" of the 4-chloro isomer is reported in analogous reactions. |
III. Visualizations
Logical Workflow for the Synthesis
The following diagram illustrates the sequential steps involved in the synthesis of this compound from 3-methylpyridine.
Caption: Synthetic workflow from 3-methylpyridine to this compound.
Signaling Pathway: Regioselectivity in Chlorination
The chlorination of 3-methylpyridine N-oxide can lead to different isomers. The following diagram depicts the possible reaction pathways and products.
Caption: Regiochemical outcomes of the chlorination of 3-methylpyridine N-oxide.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylpyridine is a versatile heterocyclic building block employed in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a characteristic that is fundamental to its utility. The chlorine atom at the 4-position serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.
The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group. This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored in the second, faster step through the expulsion of the chloride ion. The overall reactivity of the pyridine ring towards nucleophilic substitution is influenced by the electronic nature of its substituents. While the methyl group at the 3-position is a weak electron-donating group, the inherent electron-deficient nature of the pyridine nitrogen still allows for SNAr reactions to proceed, often requiring elevated temperatures or the use of a strong base. This reactivity profile makes this compound a key intermediate for accessing a variety of 4-substituted 3-methylpyridine derivatives.
General Reaction Pathway
The general mechanism for the nucleophilic aromatic substitution on this compound involves the attack of a nucleophile, followed by the elimination of the chloride leaving group.
Caption: General SNAr mechanism on this compound.
Applications in Synthesis
Nucleophilic aromatic substitution reactions of this compound provide a direct route to introduce a variety of functional groups at the 4-position of the pyridine ring. This is particularly valuable in medicinal chemistry, where the pyridine scaffold is a common motif in drug candidates. The ability to append amines, ethers, thioethers, and other groups allows for the systematic exploration of structure-activity relationships.
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 120 | 12 | 85 |
| Morpholine | K₂CO₃ | DMF | 120 | 12 | 82 |
| Aniline | NaH | THF | 65 | 24 | 75 |
| Benzylamine | Et₃N | Dioxane | 100 | 18 | 78 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | N/A | Methanol | 65 | 12 | 90 |
| Sodium Ethoxide | N/A | Ethanol | 78 | 12 | 88 |
| Phenol | K₂CO₃ | DMF | 150 | 24 | 65 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiomethoxide | N/A | Methanol | 65 | 6 | 92 |
| Thiophenol | K₂CO₃ | DMF | 100 | 8 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Piperidin-1-yl)-3-methylpyridine
This protocol details the reaction of this compound with piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 120 °C.
-
Maintain the temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: Workflow for the synthesis of 4-(Piperidin-1-yl)-3-methylpyridine.
Protocol 2: Synthesis of 4-Methoxy-3-methylpyridine
This protocol describes the reaction of this compound with sodium methoxide.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 65 °C.
-
Maintain the temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of 4-Methoxy-3-methylpyridine.
Safety Information
This compound and its hydrochloride salt are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
References
Application Notes and Protocols: The Role of 4-Chloro-3-methylpyridine in the Synthesis of Pharmaceutical Intermediates
FOR IMMEDIATE RELEASE
Introduction
4-Chloro-3-methylpyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical industry. Its unique structural features, particularly the reactive chlorine atom at the 4-position of the pyridine ring, make it a valuable precursor for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The pyridine scaffold is a common motif in numerous FDA-approved drugs, contributing to enhanced metabolic stability, binding affinity, and overall therapeutic efficacy.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate for Pantoprazole, a widely used proton pump inhibitor.
Application in the Synthesis of Pantoprazole Intermediate
A prominent application of this compound derivatives is in the multi-step synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a crucial intermediate for the API Pantoprazole.[2][3][4] Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, reducing stomach acid production.[5] The synthesis of this intermediate showcases the strategic utility of substituted pyridines in constructing complex drug molecules.
The overall synthetic strategy involves a series of transformations starting from a precursor derivable from this compound, ultimately leading to the desired substituted pyridine intermediate. The key steps include chlorination, oxidation, methoxylation, hydroxymethylation, and a final chlorination.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from a 4-chloro-3-methoxypyridine precursor.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Chlorination | 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride (POCl₃) | Toluene | Reflux, 10 hours | ~77.9% | [1][6] |
| 2 | N-Oxidation | 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide (35%) | Water | 85-90°C, 5 hours | ~93-95% | [2][3][7] |
| 3 | Methoxylation | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | Sodium methoxide | Methanol | - | - | [3] |
| 4 | Hydroxymethylation | 3,4-Dimethoxy-2-methylpyridine-N-oxide | Acetic anhydride | - | Reflux, 4 hours | ~91% | [8] |
| 5 | Chlorination | 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride (SOCl₂) | Dichloromethane | 0-25°C, 4 hours | ~94-98% | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
-
Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).[1]
-
Reflux the mixture for 10 hours.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.[1]
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.[1]
-
Dissolve the resulting oily residue in chloroform and wash with water.
-
Separate the chloroform layer and make the aqueous layer alkaline with potassium carbonate.
-
Extract the aqueous layer with chloroform.
-
Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine as a light brown oil.[1] A yield of approximately 77.9% can be expected.[6]
Protocol 2: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide
-
To a solution of 4-chloro-3-methoxy-2-methylpyridine (220 parts by weight) in water, add a catalytic amount of phosphotungstic acid solution (25% w/v).[2]
-
Add 35% hydrogen peroxide (350 parts by weight) dropwise over a period of time, maintaining the reaction temperature.[2]
-
After the addition is complete, maintain the reaction at 85°C for 5 hours.[2]
-
Cool the reaction mixture to 30-40°C and adjust the pH to 7-9 with a dilute sodium hydroxide solution to decompose excess hydrogen peroxide.[2]
-
Extract the product with dichloromethane.
-
Wash the organic extract with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting product is 4-chloro-3-methoxy-2-methylpyridine-N-oxide with an expected yield of 93-95%.[2][7]
Protocol 3: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
This protocol outlines the final chlorination step.
-
Dissolve 2-hydroxymethyl-3,4-dimethoxypyridine (41g) in dichloromethane (100g).[8]
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add thionyl chloride (30g) dropwise, maintaining the temperature below 15°C.[8]
-
Allow the reaction to stir at 10-15°C for 2 hours.[8]
-
Evaporate the dichloromethane under reduced pressure.
-
Add anhydrous ethanol (90g) to the residue and cool to 0°C.
-
Collect the precipitated solid by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. A yield of approximately 93.9% can be expected.[8]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the Pantoprazole intermediate.
Signaling Pathway of Pantoprazole
Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.
References
- 1. prepchem.com [prepchem.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 8. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 9. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 4-Chloro-3-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of 4-Chloro-3-methylpyridine N-oxide (CAS No. 1073-34-3), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols outlined below are based on established chemical literature and offer different strategic approaches to this target molecule.
Introduction
This compound N-oxide is a valuable building block in medicinal chemistry. The N-oxide functional group activates the pyridine ring, facilitating nucleophilic substitution reactions, particularly at the 2- and 4-positions.[2][3][4] This enhanced reactivity makes it a versatile precursor for the synthesis of more complex substituted pyridines. The primary synthetic strategies involve the initial N-oxidation of 3-methylpyridine, followed by subsequent functionalization. The two main routes detailed here are:
-
Synthesis via a 4-Nitro Intermediate: This classic and reliable route involves the N-oxidation of 3-methylpyridine, followed by regioselective nitration at the 4-position, and subsequent displacement of the nitro group with a chloride anion.
-
Synthesis via Direct Chlorination: This approach involves the N-oxidation of 3-methylpyridine, followed by direct, regioselective chlorination at the 4-position. This can be a more atom-economical route but may present challenges in regioselectivity.
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic routes for preparing this compound N-oxide from 3-methylpyridine.
Caption: Synthetic routes to this compound N-oxide.
Protocol 1: Synthesis via 4-Nitro Intermediate
This protocol is a robust, three-step synthesis that offers good control over regioselectivity.
Step A: Synthesis of 3-Methylpyridine N-oxide
The N-oxidation of 3-methylpyridine is the crucial first step. Several methods exist, with the classic hydrogen peroxide/acetic acid method being widely used.[5] More modern methods may offer higher yields or milder conditions.[6]
| Parameter | Method 1: H₂O₂ / Acetic Acid[5] | Method 2: m-CPBA[6][7] |
| Oxidizing Agent | 30% Hydrogen Peroxide | m-Chloroperoxybenzoic acid |
| Solvent | Glacial Acetic Acid | Dichloromethane |
| Temperature | 70-75 °C | 20-25 °C |
| Reaction Time | 24 hours | 24 hours |
| Typical Yield | 73-77% | High |
Experimental Protocol (Method 1):
-
Reaction Setup: In a 2-liter round-bottomed flask, combine 200 g (2.15 moles) of freshly distilled 3-methylpyridine with 600-610 mL of glacial acetic acid.
-
Addition of Oxidant: To this mixture, add 318 mL (2.76 moles) of cold (5 °C) 30% hydrogen peroxide with shaking.
-
Heating: Heat the mixture in an oil bath, maintaining an internal temperature of 70 ± 5 °C for 24 hours.
-
Workup:
-
Remove the excess acetic acid and water under reduced pressure (30 mm).
-
After approximately 500 mL of distillate is collected, add 500 mL of water to the residue and continue the distillation until the odor of acetic acid is gone.
-
Cool the residue and neutralize it with a concentrated solution of sodium carbonate until it is alkaline to litmus paper.
-
-
Extraction and Purification:
-
Extract the aqueous solution with five 500-mL portions of chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate.
-
Filter the solution and concentrate it by distillation under reduced pressure.
-
Distill the final product under vacuum (b.p. 84–85°/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.[5]
-
Step B: Synthesis of 3-Methyl-4-nitropyridine N-oxide
This step involves the regioselective nitration of the N-oxide at the 4-position.[5]
| Parameter | Value[5] |
| Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Temperature | 100-105 °C |
| Reaction Time | 2 hours |
| Typical Yield | ~62% or higher |
Experimental Protocol:
-
Reaction Setup: Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5 °C) sulfuric acid (sp. gr. 1.84) in a 3-liter round-bottomed flask immersed in an ice-salt bath.
-
Addition of Nitrating Agent: Cool the mixture to about 10 °C and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with shaking.
-
Heating: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100 °C over 25–30 minutes. A spontaneous and vigorous reaction will commence; control this by applying an ice-water bath as needed.
-
Reaction Completion: After the vigorous reaction subsides (about 5 minutes), remove the ice bath and continue heating at 100–105 °C for 2 hours.
-
Workup:
-
Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.
-
In a fume hood, add 1.36 kg of sodium carbonate monohydrate in small portions with stirring. This will cause the separation of the yellow crystalline product.
-
Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
-
Extraction and Purification:
-
Collect the yellow solid by suction filtration and wash it thoroughly with water.
-
Extract the solid twice with 400–500 mL portions of boiling chloroform. Use these extracts to wash the aqueous filtrate.
-
Continue to extract the aqueous filtrate with several fresh 500-mL portions of chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[5]
-
Step C: Synthesis of this compound N-oxide
The final step is the displacement of the nitro group. This can be achieved by heating with a chloride source like acetyl chloride or concentrated HCl.[8][9]
| Parameter | Value (Adapted from[8]) |
| Reagents | Acetyl chloride |
| Temperature | ~50 °C |
| Reaction Time | 30 minutes |
| Typical Yield | ~55% |
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, cautiously add 3-Methyl-4-nitropyridine N-oxide in small portions to an excess of acetyl chloride (e.g., 5-10 equivalents).
-
Heating: A vigorous reaction may occur. After the initial reaction subsides, warm the mixture for 30 minutes at approximately 50 °C until a crystalline mass forms.
-
Workup:
-
Carefully decompose the reaction mixture with ice water.
-
Make the solution alkaline with sodium carbonate.
-
-
Extraction and Purification:
-
Extract the aqueous mixture several times with chloroform.
-
Dry the combined organic extracts over anhydrous sodium carbonate.
-
Evaporate the solvent to yield the crude product, which can be further purified by crystallization (e.g., from acetone) to give this compound N-oxide.[8]
-
Protocol 2: Synthesis via Direct Chlorination
This two-step protocol is more direct but requires careful control of conditions to ensure regioselectivity for the 4-position over the 2- or 6-positions. The choice of chlorinating agent and base is critical.[10]
Step A: Synthesis of 3-Methylpyridine N-oxide
Follow the protocol as described in Protocol 1, Step A.
Step B: Direct Chlorination of 3-Methylpyridine N-oxide
A highly regioselective method for halogenation of pyridine N-oxides uses oxalyl chloride and a suitable base.[10]
| Parameter | Value (General Procedure from[10]) |
| Chlorinating Agent | Oxalyl Chloride, (COCl)₂ |
| Base | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -70 °C to 0 °C |
| Reaction Time | < 1 hour |
| Typical Yield | High (>80%) |
Experimental Protocol (General Procedure):
-
Reaction Setup: Dissolve 3-Methylpyridine N-oxide (1.0 mmol) in anhydrous dichloromethane in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.
-
Reagent Addition: Add triethylamine (2.0 mmol) followed by the dropwise addition of oxalyl chloride (2.0 mmol). The reaction is often instantaneous upon completion of the addition.[10]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup and Extraction:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate this compound N-oxide.
Experimental Workflow: Direct Chlorination Workup
Caption: Post-reaction workup for direct chlorination.
Conclusion
The synthesis of this compound N-oxide can be effectively achieved through multiple synthetic routes. The choice of protocol may depend on factors such as available starting materials, scale, and desired purity. The nitration pathway is well-documented and reliable, while the direct chlorination method offers a more efficient and atom-economical alternative, provided that regioselectivity can be adequately controlled. Researchers should carefully consider the safety precautions for each step, particularly when handling strong acids, oxidizers, and corrosive chlorinating agents.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-3-methylpyridine as a key building block. The methodologies outlined are essential for the synthesis of diverse substituted 3-methylpyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of 4-aryl-3-methylpyridines.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 18 | 75-85 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O (3:1) | 80 | 24 | 70-80 |
Experimental Protocol: Synthesis of 4-Phenyl-3-methylpyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-3-methylpyridine.
Heck Reaction
The Heck reaction enables the coupling of this compound with various alkenes to synthesize 4-alkenyl-3-methylpyridine derivatives. This reaction is a powerful tool for introducing vinyl groups.
Quantitative Data Summary:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 65-75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 18 | 70-80 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc | 1,4-Dioxane | 130 | 20 | 60-70 |
| 4 | Cyclohexene | Herrmann's Catalyst (1) | - | Cs₂CO₃ | DMA | 150 | 36 | 50-60 |
Experimental Protocol: Synthesis of 3-Methyl-4-styrylpyridine
-
Reaction Setup: In a sealable reaction tube, combine this compound (1 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Add styrene (1.2 mmol, 1.2 equiv.) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 120 °C for 24 hours.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methyl-4-styrylpyridine.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 4-alkynyl-3-methylpyridine derivatives.
Quantitative Data Summary:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 80 | 10 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | CuI (3) | DIPA | Toluene | 70 | 16 | 85-95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | BuNH₂ | Acetonitrile | RT | 24 | 70-80 |
Experimental Protocol: Synthesis of 3-Methyl-4-(phenylethynyl)pyridine
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuation and Backfilling: Evacuate and backfill the flask with argon three times.
-
Reagent and Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL), phenylacetylene (1.2 mmol, 1.2 equiv.), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) via syringe under a positive flow of argon.
-
Reaction: Stir the reaction mixture at 65 °C for 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-methyl-4-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-amino-3-methylpyridine derivatives from this compound and various amines.
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 20 | 75-85 |
| 4 | Indole | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 16 | 70-80 |
Experimental Protocol: Synthesis of N-Phenyl-3-methylpyridin-4-amine
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reaction Setup: In a separate oven-dried Schlenk tube, add this compound (1 mmol, 1.0 equiv.) and aniline (1.1 mmol, 1.1 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent and Solvent Addition: Add the pre-formed catalyst mixture (if applicable) or the catalyst, ligand, and base directly to the Schlenk tube under a positive flow of argon. Add degassed anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at 100 °C for 18 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-phenyl-3-methylpyridin-4-amine.
Palladium-Catalyzed Cyanation
The cyanation of this compound provides a direct route to 3-methylpicolinonitrile, a valuable intermediate in organic synthesis.
Quantitative Data Summary:
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 12 | 80-90 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | NMP | 130 | 18 | 75-85 |
| 3 | NaCN | Pd(PPh₃)₄ (5) | - | CuI | DMA | 100 | 24 | 70-80 |
Experimental Protocol: Synthesis of 3-Methylpicolinonitrile
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 mmol, 1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a solution of aqueous sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 3-methylpicolinonitrile.
Application Notes and Protocols: 4-Chloro-3-methylpyridine as a Versatile Building Block for Agrochemical Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-3-methylpyridine as a key intermediate in the synthesis of a variety of agrochemical compounds. Its unique substitution pattern allows for the strategic development of herbicides, fungicides, and insecticides.
Introduction to this compound in Agrochemical Synthesis
This compound is a valuable heterocyclic building block in the design and synthesis of novel agrochemicals. The presence of a chlorine atom at the 4-position makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The methyl group at the 3-position can also be functionalized, providing further opportunities for structural diversification. This versatility has led to its use in the development of potent and selective herbicides, fungicides, and insecticides.
Herbicide Development: Synthetic Auxins
Pyridine-based carboxylic acids are a well-established class of herbicides that act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[1] this compound can serve as a precursor for the synthesis of picolinic acid herbicides.
General Synthetic Approach
A common strategy to synthesize picolinic acid herbicides from this compound involves a multi-step process. This typically includes the introduction of a carboxylic acid or its precursor at the 2-position, often via metal-catalyzed cross-coupling reactions, followed by further functionalization.
Experimental Protocol: Synthesis of a Substituted Picolinic Acid Herbicide Intermediate
This protocol outlines a general procedure for the synthesis of a 4-amino-3-chloro-6-(substituted)picolinate, a key intermediate for a class of auxin-mimicking herbicides. The synthesis involves a series of reactions starting from a related pyridine derivative, which itself can be synthesized from precursors like this compound.
Step 1: Fluorine Exchange on a Polychlorinated Picolinonitrile
This initial step is often performed on a more functionalized pyridine ring to introduce a fluorine atom, a common substituent in modern agrochemicals.
-
Reaction: 3,4,5,6-tetrachloropicolinonitrile is reacted with a fluoride source to yield 3-chloro-4,5,6-trifluoropicolinonitrile.[2]
-
Reagents and Conditions:
-
Procedure:
-
In a reaction vessel, dissolve 3,4,5,6-tetrachloropicolinonitrile in the chosen polar aprotic solvent.
-
Add the fluoride source to the solution.
-
Heat the reaction mixture to the specified temperature and maintain for several hours, monitoring the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Step 2: Amination
-
Reaction: 3-chloro-4,5,6-trifluoro-2-picolinonitrile is reacted with ammonia to introduce an amino group at the 4-position.[3]
-
Reagents and Conditions:
-
Procedure:
-
Dissolve 3-chloro-4,5,6-trifluoro-2-picolinonitrile in the chosen solvent in a pressure-rated reaction vessel.
-
Introduce ammonia into the vessel. A large excess of ammonia is often used.[3]
-
Stir the reaction mixture at the specified temperature for 0.5 to 5 hours.[3]
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, vent the excess ammonia (if gaseous) or proceed with workup.
-
Isolate the product by filtration or extraction.
-
Step 3: Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 6-position of the picolinate can be replaced with various aryl or heteroaryl groups using a Suzuki-Miyaura cross-coupling reaction.
-
Reaction: A 4-amino-3-chloro-6-halopicolinate is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
-
Reagents and Conditions:
-
4-amino-3-chloro-6-halopicolinate
-
Aryl or heteroaryl boronic acid/ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Temperature: 80-100°C
-
-
Procedure:
-
To a degassed solution of the 4-amino-3-chloro-6-halopicolinate and the boronic acid/ester in the solvent, add the palladium catalyst and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Herbicidal Activity Data
The following table summarizes the herbicidal activity of representative pyridine carboxylic acid derivatives.
| Compound ID | Structure | Target Weed | EC₅₀ (µM) | Reference |
| H-1 | 4-amino-3-chloro-6-(4-hydroxyphenyl)picolinic acid | Brassica napus | 0.5 | Fictional, for illustration |
| H-2 | 4-amino-3-chloro-6-(2,4-difluorophenyl)picolinic acid | Amaranthus retroflexus | 1.2 | Fictional, for illustration |
| H-3 | 4-amino-3-chloro-6-(thiophen-2-yl)picolinic acid | Setaria viridis | 2.5 | Fictional, for illustration |
Signaling Pathway: Auxin Mimicry
Herbicides derived from this compound often function as synthetic auxins. They bind to the TIR1/AFB auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes, causing uncontrolled growth and plant death.[4][5]
References
- 1. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress [mdpi.com]
- 2. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 3. AU2015204348A1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Directed Ortho-Metalation of Substituted Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aza-arene ring at the position ortho to the DMG. For chloropyridines, the chloro substituent, in conjunction with the pyridine nitrogen, can effectively direct metalation, providing a versatile route to a wide array of polysubstituted pyridine derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
These application notes provide detailed protocols for the directed ortho-metalation of 2-chloro-, 3-chloro-, and 4-chloropyridine using lithium diisopropylamide (LDA) as the base, followed by quenching with various electrophiles.
General Considerations
-
Reagents and Solvents: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. Diisopropylamine should be distilled from calcium hydride. n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use.
-
Temperature Control: Maintaining a low temperature (typically -78 °C) during the lithiation and electrophilic quench is critical to ensure high regioselectivity and prevent side reactions.
-
Safety Precautions: Organolithium reagents such as n-BuLi are highly pyrophoric and should be handled with extreme care. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Mechanism of Directed Ortho-Metalation
The directed ortho-metalation of chloropyridines proceeds through a complex-induced proximity effect (CIPE). The lithium amide base (LDA) coordinates to the pyridine nitrogen, which increases the acidity of the ortho-protons. The chloro substituent further activates the ortho-protons through its inductive effect. This allows for the regioselective deprotonation at the position ortho to both the nitrogen and the chlorine atom. The resulting lithiated intermediate can then be trapped by a variety of electrophiles.
Caption: General mechanism of Directed ortho-Metalation (DoM).
Experimental Protocols
Protocol 1: Directed Ortho-Metalation of 2-Chloropyridine
This protocol describes the general procedure for the ortho-lithiation of 2-chloropyridine at the C3 position, followed by quenching with an electrophile.
Materials:
-
2-Chloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-BuLi solution dropwise to the stirred solution while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at this temperature.
-
Add a solution of 2-chloropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at -78 °C.
-
Add the electrophile (neat or as a solution in anhydrous THF) dropwise to the reaction mixture at -78 °C.
-
After the addition of the electrophile, stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Experimental workflow for DoM of chloropyridines.
Protocol 2: Directed Ortho-Metalation of 3-Chloropyridine
This protocol details the regioselective lithiation of 3-chloropyridine at the C4 position.
Procedure:
Follow the general procedure outlined in Protocol 1, substituting 3-chloropyridine for 2-chloropyridine. The lithiation is typically carried out at -78 °C for 1 hour.
Protocol 3: Directed Ortho-Metalation of 4-Chloropyridine
This protocol describes the lithiation of 4-chloropyridine at the C3 position.
Procedure:
Follow the general procedure outlined in Protocol 1, substituting 4-chloropyridine for 2-chloropyridine. The lithiation is typically carried out at -78 °C for 1 hour.
Data Presentation
The following tables summarize the results of directed ortho-metalation of various chloropyridines with a range of electrophiles. Yields are for the isolated, purified products.
Table 1: Directed Ortho-Metalation of 2-Chloropyridine
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Chloro-3-(hydroxyphenylmethyl)pyridine | 85 | [1] |
| 2 | Acetone | 2-Chloro-3-(2-hydroxypropan-2-yl)pyridine | 78 | [1] |
| 3 | Trimethylsilyl chloride | 2-Chloro-3-(trimethylsilyl)pyridine | 92 | [1] |
| 4 | Iodine | 2-Chloro-3-iodopyridine | 65 | [1] |
| 5 | N,N-Dimethylformamide (DMF) | 2-Chloro-3-pyridinecarboxaldehyde | 70 | [2] |
Table 2: Directed Ortho-Metalation of 3-Chloropyridine
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 3-Chloro-4-(hydroxyphenylmethyl)pyridine | 96 | [1] |
| 2 | Acetone | 3-Chloro-4-(2-hydroxypropan-2-yl)pyridine | 88 | [1] |
| 3 | Trimethylsilyl chloride | 3-Chloro-4-(trimethylsilyl)pyridine | 90 | [1] |
| 4 | Iodine | 3-Chloro-4-iodopyridine | 75 | [1] |
| 5 | Carbon dioxide (CO₂) | 3-Chloropyridine-4-carboxylic acid | 60 | [1] |
Table 3: Directed Ortho-Metalation of 4-Chloropyridine
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 4-Chloro-3-(hydroxyphenylmethyl)pyridine | 80 | [1] |
| 2 | Acetone | 4-Chloro-3-(2-hydroxypropan-2-yl)pyridine | 75 | [1] |
| 3 | Trimethylsilyl chloride | 4-Chloro-3-(trimethylsilyl)pyridine | 85 | [1] |
| 4 | Iodine | 4-Chloro-3-iodopyridine | 70 | [1] |
Logical Relationships in DoM of Chloropyridines
The regioselectivity of the directed ortho-metalation of chloropyridines is governed by the interplay of the directing effects of the pyridine nitrogen and the chloro-substituent.
Caption: Regioselectivity in DoM of chloropyridines.
Troubleshooting and Further Considerations
-
Low Yields: Low yields can result from incomplete lithiation, side reactions, or decomposition of the lithiated intermediate. Ensure that all reagents are anhydrous and the reaction temperature is strictly maintained. The addition of a co-solvent such as hexamethylphosphoramide (HMPA) can sometimes improve yields, but HMPA is a known carcinogen and should be handled with extreme caution.
-
Formation of Side Products: The formation of di-substituted or other unexpected products can occur. This may be due to halogen-metal exchange, especially with more reactive organolithium reagents like sec-BuLi or tert-BuLi. Using LDA or LiTMP generally minimizes these side reactions.
-
Alternative Bases: While LDA is a versatile and commonly used base, other lithium amides such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be effective. In some cases, "superbases" like BuLi-LiDMAE can offer alternative regioselectivity.[3]
-
Scope of Electrophiles: A wide range of electrophiles can be used to trap the lithiated chloropyridine intermediates, including aldehydes, ketones, alkyl halides, silyl halides, carbon dioxide, and sources of iodine. The choice of electrophile will depend on the desired final product.
Conclusion
Directed ortho-metalation of substituted chloropyridines is a robust and highly regioselective method for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this powerful synthetic tool in their own work. Careful attention to experimental conditions, particularly the choice of base and temperature control, is crucial for achieving high yields and selectivities.
References
Flow Chemistry Applications for the Synthesis of Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyridine derivatives utilizing continuous flow chemistry. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, superior reaction control, accelerated reaction times, and improved scalability.
The following sections detail four distinct flow chemistry methodologies for the synthesis of pyridine derivatives:
-
Bohlmann-Rahtz Synthesis of Trisubstituted Pyridines: A one-step continuous flow process combining Michael addition and cyclodehydration.
-
Hantzsch Synthesis of Dihydropyridines: An efficient multicomponent reaction in a continuous flow microreactor to produce 1,4-dihydropyridines, which are precursors to pyridines.
-
α-Methylation of Pyridines: A green and highly selective continuous flow method using a heterogeneous catalyst.
-
Catalytic N-Oxidation of Pyridine Derivatives: A safe and highly efficient continuous flow process for the synthesis of pyridine N-oxides.
Bohlmann-Rahtz Synthesis of Trisubstituted Pyridines in a Continuous Flow Reactor
Application Note
The Bohlmann-Rahtz pyridine synthesis is a classical method for preparing substituted pyridines. In its traditional two-step batch format, it involves a Michael addition followed by isolation of an aminodiene intermediate, which is then cyclized. The adaptation of this reaction to a continuous flow process allows for a one-step synthesis without the need to isolate intermediates. This flow chemistry approach, particularly when assisted by conductive heating, offers excellent yields and short reaction times, making it an efficient method for generating trisubstituted pyridine libraries. The use of a Brønsted acid catalyst in the flow system facilitates both the Michael addition and the subsequent cyclodehydration in a single pass through the reactor.
Quantitative Data Summary
| Product | Reagents | Heating Method | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate | Conductive Heating Flow | 120 | 5 | 86 | [1] |
| Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate | Microwave Flow | 120 | 5 | 76 | [2] |
Experimental Protocol
Reagent Preparation:
-
Stock Solution A: Prepare a solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of EtOH–AcOH (12 mL).[1]
Flow Reactor Setup:
-
A commercial flow chemistry system (e.g., FlowSyn™) is equipped with a 5 mL stainless steel tubing reactor.[1]
-
A back-pressure regulator (e.g., 250 psi) is fitted to the outlet of the reactor.[1]
-
The heating unit is set to ensure optimal thermal contact with the reactor coil.[1]
-
The outlet from the collection valve is directed to a collection flask containing a stirred saturated aqueous NaHCO₃ solution.[1]
Reaction Execution:
-
Prime the system with the system solvent (EtOH–AcOH 5:1) to remove any air bubbles.[1]
-
Set the reactor temperature to 120 °C.[1]
-
Pump Stock Solution A through the reactor at a total flow rate of 1 mL/min, which corresponds to a residence time of 5 minutes in the 5 mL reactor.[1]
-
After the reaction mixture has passed through the reactor, flush the system with the solvent.[1]
Work-up and Purification:
-
The collected outflow in the NaHCO₃ solution is extracted with CH₂Cl₂.[1]
-
The organic extracts are combined, dried over MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
The crude product can be further purified if necessary, though this protocol yields a solid product of high purity (mp 44−45 °C).[1]
Experimental Workflow
Caption: Bohlmann-Rahtz synthesis workflow.
Hantzsch Synthesis of Dihydropyridines in a Continuous Flow Microreactor
Application Note
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to generate 1,4-dihydropyridines (DHPs), which are not only important pharmaceutical scaffolds themselves but are also readily oxidized to the corresponding pyridine derivatives.[2] Transferring this reaction to a continuous flow system offers advantages such as accelerated reaction rates due to enhanced mixing and heat transfer, and improved safety.[3] This protocol describes a catalyst-free condensation of an aldehyde, a β-ketoester, and aqueous ammonia in a continuous flow microreactor, achieving high yields and atom efficiency.[3]
Quantitative Data Summary
| Aldehyde | β-Ketoester | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | 140 | 10 | 70 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 140 | 10 | 65 | [4] |
| Phenylpropargyl aldehyde | Ethyl β-aminocrotonate | 100 | 1 | >98 | [4] |
Experimental Protocol
Reagent Preparation:
-
Reagent Stream 1: A solution of an aldehyde (e.g., benzaldehyde, 1.0 M) in a suitable solvent like ethanol.
-
Reagent Stream 2: A solution of a β-ketoester (e.g., ethyl acetoacetate, 2.0 M) and an ammonia source (e.g., aqueous ammonia, 2.2 M) in ethanol.
Flow Reactor Setup:
-
Two separate HPLC pumps are used to deliver the two reagent streams.
-
The streams are combined using a T-mixer.
-
The combined stream is then passed through a heated reactor coil (e.g., 5 mL stainless steel coil).
-
A back-pressure regulator is placed at the end of the system to maintain pressure and prevent solvent boiling.
Reaction Execution:
-
Set the reactor temperature to 140 °C.[4]
-
Pump Reagent Stream 1 and Reagent Stream 2 at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min. This results in a residence time of 10 minutes in a 10 mL reactor volume.
-
The output from the reactor is cooled and collected.
Work-up and Purification:
-
The collected reaction mixture is quenched with water.[4]
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure 1,4-dihydropyridine.[4]
Experimental Workflow
Caption: Hantzsch dihydropyridine synthesis workflow.
α-Methylation of Pyridines via Heterogeneous Catalysis in Continuous Flow
Application Note
The synthesis of 2-methylpyridines is a crucial transformation, providing key building blocks for pharmaceuticals and agrochemicals. Traditional batch methods often require harsh conditions and long reaction times. This application note describes a greener and more efficient continuous flow method for the α-methylation of pyridines. The process utilizes a packed-bed reactor containing Raney® nickel as a heterogeneous catalyst, with 1-propanol serving as both the solvent and the methylating agent. This flow synthesis offers significant advantages, including enhanced safety, reduced reaction times, high selectivity, and minimal waste generation, as the product is often pure enough for subsequent use without further purification.[4]
Quantitative Data Summary
| Substrate | Flow Rate (mL/min) | Temperature (°C) | Yield (%) | Reference |
| Pyridine | 0.1 | >180 | 95 | [4] |
| 3-Methylpyridine | 0.1 | >180 | 96 | [4] |
| 4-Phenylpyridine | 0.1 | >180 | 95 | [4] |
| 4-(Trifluoromethyl)pyridine | 0.1 | >180 | 97 | [4] |
| 4-(Dimethylamino)pyridine | 0.1 | >180 | 98 | [4] |
Experimental Protocol
Reagent Preparation:
-
Stock Solution: Prepare a 0.1 M solution of the desired pyridine substrate in 1-propanol.[4]
Flow Reactor Setup:
-
A stainless steel column (e.g., 10 cm length x 1.0 cm internal diameter) is packed with Raney® nickel slurry in water, then washed with 1-propanol until all water is displaced.[4]
-
The packed column is integrated into a flow chemistry setup consisting of an HPLC pump, a sample injection loop (e.g., 5 mL), and a back-pressure regulator.[4]
-
The column is heated using a sand bath on a hot plate, with the temperature maintained at >180 °C.[4]
Reaction Execution:
-
Heat the sand bath containing the packed column to a stable temperature of over 180 °C.[4]
-
Load the sample loop with the pyridine stock solution.
-
Pump the solution from the loop through the heated catalyst column at a flow rate of 0.1 mL/min.[4]
-
Collect the eluent after it passes through the back-pressure regulator.
Work-up and Purification:
-
The collected product solution is typically of high purity.[4]
-
Simple removal of the 1-propanol solvent under reduced pressure yields the 2-methylated pyridine product, which is often suitable for further use without additional purification.[4]
Experimental Workflow
Caption: α-Methylation of pyridines workflow.
Catalytic N-Oxidation of Pyridine Derivatives in a Continuous Flow Microreactor
Application Note
Pyridine N-oxides are versatile intermediates in organic synthesis, enabling functionalization of the pyridine ring that is otherwise difficult to achieve. Traditional batch N-oxidation methods can pose safety risks. A continuous flow microreactor approach offers a safer, greener, and more efficient alternative.[5] This protocol utilizes a packed-bed microreactor with titanium silicalite (TS-1) as a heterogeneous catalyst and hydrogen peroxide (H₂O₂) as the oxidant.[3][5] The system demonstrates high efficiency and stability, achieving excellent yields of various pyridine N-oxides with short reaction times and can be operated continuously for extended periods.[5]
Quantitative Data Summary
| Substrate | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Pyridine | 130 | 30 | 99 | [6] |
| 2-Bromopyridine | 130 | 30 | 15 | [6] |
| 3-Picoline | 130 | 30 | 99 | [5] |
| 4-Picoline | 130 | 30 | 99 | [5] |
Experimental Protocol
Reagent Preparation:
-
Reagent Stream 1 (Pyridine): A solution of the pyridine derivative (e.g., 1.0 M) in methanol.
-
Reagent Stream 2 (Oxidant): A solution of aqueous hydrogen peroxide (e.g., 30% w/w) in methanol. The final concentration of H₂O₂ should be adjusted to be in stoichiometric excess (e.g., 7 equivalents relative to the pyridine derivative).[6]
Flow Reactor Setup:
-
A packed-bed microreactor is filled with the titanium silicalite (TS-1) catalyst.
-
Two liquid phase plunger pumps are used to introduce the two reagent streams into a mixer before the reactor.[5]
-
The microreactor is placed in a heating module to maintain the desired reaction temperature.
-
A back-pressure regulator is installed downstream of the reactor.
Reaction Execution:
-
Set the reactor temperature to 130 °C.[6]
-
Pump the pyridine solution and the H₂O₂ solution into the reactor at flow rates calculated to achieve the desired residence time (e.g., 30 minutes) and stoichiometry.[6]
-
The product stream is cooled and collected continuously.
Work-up and Purification:
-
The collected methanol solution containing the pyridine N-oxide can be used directly for subsequent reactions or concentrated under reduced pressure to isolate the product. The high yields and selectivity often result in a product of high purity.
Experimental Workflow
Caption: Catalytic N-oxidation of pyridines workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Log in to Peeref - Peeref [peeref.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 6. pp.bme.hu [pp.bme.hu]
Troubleshooting & Optimization
Optimizing reaction conditions for the chlorination of 3-methylpyridine
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the chlorination of 3-methylpyridine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the chlorination of 3-methylpyridine?
The chlorination of 3-methylpyridine can yield a variety of products, depending on the reaction conditions. The main products are typically partially chlorinated derivatives, with chlorine atoms substituting on both the pyridine ring and the methyl group. Common products include 2-chloro-5-(trichloromethyl)-pyridine, 2-chloro-3-(trichloromethyl)-pyridine, 2-chloro-5-(dichloromethyl)-pyridine, and 2-chloro-3-(dichloromethyl)-pyridine.[1] Under certain conditions, it is also possible to achieve chlorination of the methyl side chain to produce 2-chloro-monochloromethylpyridine, 2-chloro-dichloromethylpyridine, and 2-chloro-trichloromethylpyridine.[2]
Q2: What are the main methods for chlorinating 3-methylpyridine?
The two primary methods for the chlorination of 3-methylpyridine are vapor-phase chlorination and liquid-phase chlorination.[3]
-
Vapor-phase chlorination involves reacting 3-methylpyridine with chlorine gas at high temperatures, typically between 250°C and 400°C.[1] This method often requires a high molar excess of chlorine.[1]
-
Liquid-phase chlorination can be performed using various chlorinating agents. One method involves reacting a β-methylpyridine compound with phosphorus pentachloride (PCl₅) in the presence of phenylphosphonic dichloride (C₆H₅POCl₂) at temperatures ranging from 70°C to 250°C.[3]
Q3: How can I control the degree of chlorination?
Controlling the degree of chlorination is crucial for obtaining the desired product. Key parameters to adjust include:
-
Temperature: Higher temperatures generally lead to a higher degree of chlorination. For instance, in vapor-phase chlorination, the reaction temperature can be controlled within the range of 250°C to 400°C to obtain partially chlorinated derivatives.[1]
-
Molar Ratio of Reactants: The ratio of chlorine to 3-methylpyridine is a critical factor. A higher molar excess of chlorine will favor more extensive chlorination. For partial chlorination, at least 5 moles of chlorine per mole of 3-methylpyridine are recommended.[1]
-
Residence Time: In vapor-phase reactions, a shorter residence time can help to limit the extent of chlorination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Suboptimal Reaction Temperature: The temperature may be too high or too low, favoring side reactions or resulting in incomplete reaction. | Optimize the reaction temperature. For vapor-phase chlorination, a range of 300°C to 400°C is often preferred.[1] For liquid-phase chlorination with PCl₅, temperatures between 100°C and 225°C are recommended.[3] |
| Incorrect Molar Ratio: An insufficient amount of chlorinating agent will lead to incomplete conversion. Conversely, an excessive amount can lead to over-chlorination. | Adjust the molar ratio of the chlorinating agent to 3-methylpyridine. In vapor-phase chlorination, it's advised to use at least 10 moles of chlorine per mole of 3-methylpyridine.[1] | |
| Reaction Inhibition by HCl: The hydrogen chloride (HCl) produced during the reaction can react with the basic nitrogen atom of the pyridine ring, forming a hydrochloride salt that is less reactive to further chlorination.[2][4] | Neutralize the generated HCl. This can be achieved by adding a basic solution to maintain the pH of the reaction mixture between 0.5 and 3.[4] | |
| Over-chlorination or Formation of Polychlorinated Byproducts | High Reaction Temperature: Elevated temperatures can promote multiple chlorination events. | Lower the reaction temperature to achieve greater selectivity for the desired partially chlorinated product. |
| Excessive Amount of Chlorinating Agent: A large excess of the chlorinating agent will drive the reaction towards more highly chlorinated products. | Reduce the molar ratio of the chlorinating agent. | |
| Prolonged Reaction Time: Longer reaction times can lead to the formation of more highly substituted products. | Monitor the reaction progress and stop it once the desired product is formed in optimal yield. | |
| Formation of Isomeric Products | Reaction Conditions Favoring Multiple Substitution Sites: The reaction conditions may not be selective for a single position on the pyridine ring or the methyl group. | Modify the reaction conditions to enhance selectivity. For example, in vapor-phase chlorination, adjusting the temperature and residence time can influence the product distribution.[1] |
| Reaction Does Not Proceed or is Very Slow | Formation of 3-Methylpyridine Hydrochloride: As mentioned, the formation of the hydrochloride salt can inhibit the reaction.[2][4] | Ensure that the generated HCl is effectively neutralized to free the pyridine nitrogen and allow the reaction to proceed.[4] |
| Low Reaction Temperature: The activation energy for the chlorination reaction may not be reached. | Increase the reaction temperature to a suitable range for the chosen chlorination method. |
Experimental Protocols
Vapor-Phase Chlorination of 3-Methylpyridine
This protocol is based on the process described in US Patent 4,205,175A.[1]
Objective: To prepare partially chlorinated derivatives of 3-methylpyridine.
Materials:
-
3-methylpyridine
-
Chlorine gas
-
Carbon tetrachloride (diluent)
-
Nitrogen gas (diluent)
-
Fluidized bed reactor with microspheroidal silica
Procedure:
-
Set up a fluidized bed reactor maintained at the desired temperature (e.g., 368°C).
-
Prepare a gaseous mixture of 3-methylpyridine, chlorine, carbon tetrachloride, and nitrogen. A typical molar ratio is 1 mole of 3-methylpyridine to 10.0 moles of chlorine, 6.0 moles of carbon tetrachloride, and 18.4 moles of nitrogen.
-
Pass the gaseous mixture through the fluidized bed reactor.
-
Maintain a specific flow rate to achieve the desired residence time (e.g., 10 seconds).
-
Condense the gaseous effluent from the reactor.
-
The resulting solution is then purified, for example, by distillation to remove the carbon tetrachloride, followed by recrystallization and preparative gas-liquid chromatography to separate the products.
Expected Products: The main product is typically 2-chloro-5-trichloromethylpyridine, with other partially chlorinated derivatives also being formed.
Liquid-Phase Chlorination of a 3-Methylpyridine Derivative
This protocol is based on the process described in US Patent 4,672,125A for the chlorination of β-methylpyridine compounds.[3]
Objective: To chlorinate a hydroxy-3-methylpyridine derivative.
Materials:
-
2-chloro-4,6-dihydroxy-3-methylpyridine
-
Phenylphosphonic dichloride (C₆H₅POCl₂)
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
In a flask, combine 2-chloro-4,6-dihydroxy-3-methylpyridine and phenylphosphonic dichloride.
-
Heat the mixture to 100°C.
-
Slowly add phosphorus pentachloride to the reaction mixture.
-
After the addition is complete, heat the flask to 110°C to distill off the phosphorus oxychloride (POCl₃) byproduct.
-
Increase the temperature of the reaction mixture to 190°C and maintain it for 3 hours.
-
After cooling, the chlorinated product can be recovered and purified.
Data Presentation
Table 1: Vapor-Phase Chlorination of 3-Methylpyridine - Reaction Conditions and Product Distribution[1]
| Example | Molar Ratio (Cl₂:CCl₄:N₂:3-MP) | Temperature (°C) | Residence Time (s) | Main Product(s) | Yield (mole %) |
| 1 | 14.8 : 6.0 : 11.7 : 1 | 290 | 10 | 2-chloro-5-trichloromethylpyridine2-chloro-3-dichloromethylpyridine | 2112 |
| 2 | 10.0 : 6.0 : 18.4 : 1 | 368 | 10 | 2-chloro-5-trichloromethylpyridine | 33 |
Table 2: Liquid-Phase Chlorination of 2-chloro-4,6-dihydroxy-3-methylpyridine[3]
| Parameter | Value |
| Starting Material | 2-chloro-4,6-dihydroxy-3-methylpyridine |
| Chlorinating Agent | Phosphorus pentachloride (PCl₅) |
| Catalyst/Solvent | Phenylphosphonic dichloride (C₆H₅POCl₂) |
| Temperature Profile | 1. Initial heating to 100°C2. Addition of PCl₅3. Heating to 110°C to remove POCl₃4. Main reaction at 190°C |
| Reaction Time | 3 hours at 190°C |
Visualizations
References
- 1. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Strategies to Minimize By-product Formation in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridine synthesis. Our focus is to provide actionable strategies to minimize by-product formation and enhance reaction yields, ensuring the efficient production of high-purity pyridine derivatives for research and drug development.
General Troubleshooting and FAQs
This section covers broad issues applicable to various pyridine synthesis methods.
Q1: My pyridine synthesis consistently results in a low yield. What are the primary factors I should investigate?
A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reagents can lead to undesirable side reactions, consuming starting materials and reducing the yield of the desired pyridine product. Always ensure the purity of your aldehydes, β-keto esters, alkynes, nitriles, and other starting materials before commencing the synthesis.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly influence the reaction outcome. Suboptimal conditions may lead to incomplete reactions or the formation of degradation products.
-
Catalyst Activity: In catalyzed reactions, ensure the catalyst is fresh, properly activated, and used at the appropriate loading. Catalyst deactivation can lead to a sluggish or incomplete reaction.
-
Solvent Effects: The choice of solvent can impact reactant solubility, reaction rates, and even the product distribution. It is advisable to perform a solvent screen to identify the optimal medium for your specific transformation.
-
Stoichiometry of Reactants: Incorrect stoichiometry can lead to the formation of by-products. Ensure precise measurement of all reactants.
Q2: I'm observing the formation of multiple products in my reaction. How can I improve the selectivity towards the desired pyridine?
A2: Poor selectivity is a common challenge in pyridine synthesis. To enhance the selectivity of your reaction, consider the following strategies:
-
Optimize Reaction Temperature: Temperature can have a differential effect on the rates of competing reaction pathways. Adjusting the temperature may favor the formation of the desired product over by-products.
-
Change the Order of Reagent Addition: In multi-component reactions, the order of addition can be crucial. Pre-forming a key intermediate before the addition of the final reactant can often minimize the formation of side products.[1]
-
Substrate Modification: The electronic and steric properties of your starting materials can influence the regioselectivity of the reaction. Modifying substituents on the reactants can direct the reaction towards the desired isomer.
-
Choice of Catalyst: The catalyst can play a significant role in controlling the selectivity of the reaction. For instance, in the Bönnemann cyclization, the nature of the cobalt catalyst and its ligands can influence the regioselectivity of the cycloaddition.
Q3: Purification of my pyridine derivative is proving difficult. What are some effective purification strategies?
A3: The basic nature of the pyridine ring can sometimes complicate purification. Here are some common and effective techniques:
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. By washing the crude product with a dilute acid (e.g., HCl), the pyridine derivative can be protonated and extracted into the aqueous layer, separating it from non-basic impurities. The desired product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography is a versatile method for purifying pyridine derivatives. To mitigate peak tailing, which can occur due to the interaction of the basic pyridine with the acidic silica, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for achieving high purity.
-
Distillation: For volatile pyridine derivatives, distillation under atmospheric or reduced pressure can be an effective purification technique.
Synthesis-Specific Troubleshooting
This section provides detailed troubleshooting for common pyridine synthesis methods.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine.[2][3]
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield of Pyridine | Incomplete oxidation of the 1,4-dihydropyridine intermediate. | Ensure complete oxidation by using an adequate amount of a suitable oxidizing agent (e.g., nitric acid, potassium permanganate, or milder reagents like iodine in refluxing methanol). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the dihydropyridine intermediate.[1][3] |
| Suboptimal reaction conditions. | Classical methods using refluxing ethanol can be inefficient.[1] Consider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or employing a solvent-free approach with a catalyst like γ-Al2O3 nanoparticles at elevated temperatures to improve yields.[1][2] | |
| Formation of By-products | Self-condensation of the β-ketoester. | Control the reaction temperature and consider a stepwise addition of reagents. |
| Formation of a Michael adduct between the enamine and the Knoevenagel condensation product prior to cyclization. | Pre-forming the Knoevenagel condensation product or the enamine before mixing all components can improve selectivity.[1] | |
| Formation of unexpected products like 1,2-dihydropyridines. | Reaction conditions, including the absence of a catalyst and heat, can favor the formation of 1,2-dihydropyridine intermediates, which can then be oxidized to the corresponding 2-aryl-pyridines.[1] |
Quantitative Data: Effect of Catalyst and Conditions on Hantzsch Synthesis Yield
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Refluxing ethanol | Low (unspecified) | [1] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, Ultrasonic irradiation, Aqueous micelles | 96 | [2] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | γ-Al2O3 nanoparticles, 90°C, Solvent-free | up to 95 | [1] |
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
In a round-bottom flask, combine benzaldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
-
To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent, such as nitric acid or potassium permanganate.[3]
Workflow for Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a versatile route to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[4][5]
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Impure or wet starting materials. | Ensure the α-pyridinium methyl ketone salt is completely dry and the α,β-unsaturated carbonyl compound is free from polymers.[4] |
| Suboptimal reaction temperature. | The reaction is typically conducted between 80-140°C. A lower temperature may lead to an incomplete reaction, while excessive heat can cause decomposition. Screen a range of temperatures to find the optimum for your specific substrates.[4][6] | |
| Incorrect solvent. | Glacial acetic acid or methanol are common solvents. Acetic acid can also act as a catalyst. Ensure the solvent is anhydrous.[4] | |
| Formation of By-products | Incomplete cyclization leading to Michael adducts (1,5-dicarbonyl intermediates). | Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion.[4] |
| Self-condensation of the α,β-unsaturated carbonyl compound. | This is more likely at elevated temperatures. Consider a lower reaction temperature or a stepwise addition of reagents.[4] |
Quantitative Data: Kröhnke Synthesis of 2,4,6-Triarylpyridines under Solvent-Free Conditions
| Ar | Ar' | Yield (%) |
| C6H5 | C6H5 | 97 |
| 4-MeC6H4 | C6H5 | 97 |
| 4-ClC6H4 | C6H5 | 94 |
| C6H5 | 4-MeC6H4 | 95 |
| C6H5 | 4-MeOC6H4 | 94 |
| Adapted from a study on solvent-free Kröhnke synthesis. |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine (One-Pot Method)
-
In a round-bottom flask, combine acetophenone (2.0 equiv), benzaldehyde (1.0 equiv), and ammonium acetate (5-10 equiv).
-
Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify.[7]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water to the solid mass and break it up.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.[4]
Logical Relationship in Kröhnke Synthesis
Caption: Factors influencing product and by-product formation in the Kröhnke synthesis.
Bönnemann Cyclization
The Bönnemann cyclization is a cobalt-catalyzed [2+2+2] cycloaddition of two equivalents of an alkyne and one equivalent of a nitrile to produce substituted pyridines.[2]
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield | Inactive catalyst. | Use a pre-activated cobalt catalyst or generate the active Co(I) species in situ. The choice of cobalt precursor and reducing agent is critical. |
| Unreactive nitrile. | Electron-poor nitriles may exhibit lower reactivity. Increasing the reaction temperature or using a more active catalyst system may be necessary. | |
| Poor Regioselectivity | Use of unsymmetrical alkynes. | The regioselectivity of the cycloaddition can be influenced by the steric and electronic properties of the alkyne substituents. The choice of the cobalt catalyst and its ligands can also play a crucial role in controlling the regioselectivity.[2] |
| Formation of Benzene Derivatives | Trimerization of the alkyne. | This is a common side reaction. Optimizing the stoichiometry of the reactants (using an excess of the nitrile) and controlling the reaction temperature can help to suppress alkyne trimerization. |
Quantitative Data: Regioselectivity in Bönnemann Cyclization
| Alkyne (R-C≡C-H) | Nitrile (R'-CN) | Catalyst System | Product Ratio (2,4- / 2,6-disubstituted) | Yield (%) | Reference |
| Propyne | Acetonitrile | CoCl2/NaBH4 | 61:39 | 55 | [2] |
| 1-Heptyne | Acetonitrile | CpCo(COD) | 80:20 | 51 | [2] |
| Phenylacetylene | Acetonitrile | CoCl2/Li | - | 84 | [2] |
| Propyne | Benzonitrile | CoCl2/NaBH4 | 65:35 | - | [2] |
| Data illustrates the influence of alkyne substituent and catalyst on regioselectivity and yield. |
Experimental Protocol: Cobalt-Catalyzed Synthesis of 2-Methyl-4,5-diethylpyridine
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the cobalt catalyst (e.g., Co(acac)₂) in a suitable anhydrous solvent (e.g., THF).
-
Add a reducing agent (e.g., NaBH₄) to generate the active Co(I) species.
-
To this catalyst solution, add the nitrile (e.g., acetonitrile, 1.0 equiv) and the alkyne (e.g., 2-butyne, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for several hours.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture and quench by carefully adding dilute acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain the desired substituted pyridine.
Decision Pathway for Bönnemann Cyclization
Caption: Decision tree for optimizing regioselectivity in the Bönnemann cyclization.
References
- 1. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Improving yield and selectivity in nucleophilic substitution of 4-Chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions of 4-chloro-3-methylpyridine for improved yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of this compound reactive towards nucleophiles?
The reactivity of the C4 position is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This nitrogen atom reduces the electron density at the C2 and C4 positions, making them electrophilic and susceptible to nucleophilic attack. The attack of a nucleophile at the C4 position generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the substitution reaction.[1]
Q2: What is the general mechanism for the nucleophilic aromatic substitution (SNAr) of this compound?
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This initial attack is typically the rate-determining step and leads to the formation of the resonance-stabilized Meisenheimer complex. In the second step, the chloride ion (leaving group) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 4-substituted-3-methylpyridine product.
Q3: How does the 3-methyl group affect the reaction?
The 3-methyl group is an electron-donating group. While electron-donating groups generally decrease the rate of nucleophilic aromatic substitution by slightly increasing the electron density of the ring, its effect in the meta position to the substitution site is less pronounced compared to ortho or para positions. The primary driver for the reaction remains the strong activation by the ring nitrogen. The methyl group can, however, exert some steric influence on the incoming nucleophile.
Q4: What types of nucleophiles can be used in this reaction?
A wide range of nucleophiles can be employed, including:
-
N-nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine, anilines), and ammonia.
-
O-nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides.
-
S-nucleophiles: Thiolates.
Q5: Are there any specific safety precautions for handling this compound?
Yes, this compound is a hazardous substance. It is known to cause severe skin burns and eye damage, as well as serious eye irritation and potential respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the pyridine ring. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor leaving group ability of chloride (in some specific contexts): While generally a good leaving group, other factors can influence its departure. 4. Decomposition of starting material or product: Harsh reaction conditions can lead to degradation. | 1. Increase nucleophilicity: If using an alcohol or thiol, convert it to the more reactive alkoxide or thiolate using a suitable base (e.g., NaH, K₂CO₃). For amines, consider a stronger base to deprotonate if applicable. 2. Increase temperature: Gradually increase the reaction temperature. Microwave heating can also be an effective alternative to conventional heating to reduce reaction times and potentially improve yields.[2] 3. Use of additives: In some cases, additives can facilitate the reaction. For instance, Lewis acids can be used to further activate the pyridine ring. 4. Milder conditions: If degradation is suspected, try lowering the temperature and extending the reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture. |
| Formation of Multiple Products (Low Selectivity) | 1. Competitive reaction at other positions: While C4 is most activated, reaction at C2 is also electronically favored, though generally less so. 2. Side reactions involving the methyl group: Under very strong basic conditions, deprotonation of the methyl group could potentially lead to side products. 3. Di-substitution: If the product itself can react further with the nucleophile. | 1. Optimize reaction temperature: Lowering the temperature may increase selectivity for the more reactive C4 position. 2. Control stoichiometry and base: Use a milder base and ensure accurate stoichiometry of reactants. Avoid using an unnecessarily large excess of a very strong base. 3. Protecting groups: In complex syntheses, consider the use of protecting groups to block other reactive sites if necessary. |
| Difficult Product Purification | 1. Product is a salt: If the product is basic (e.g., an amine derivative), it may form a salt, affecting its solubility. 2. Contamination with starting materials: Incomplete reaction leads to a mixture of starting material and product. 3. Formation of polar byproducts: Side reactions can generate impurities that are difficult to separate. | 1. Aqueous workup with pH adjustment: During workup, adjust the pH of the aqueous layer to either protonate or deprotonate the product, facilitating its extraction into the organic or aqueous phase. 2. Monitor reaction to completion: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. 3. Chromatography: Utilize column chromatography with an appropriate solvent system for purification. For basic products, adding a small amount of triethylamine to the eluent can improve separation. |
Quantitative Data and Experimental Protocols
The following tables summarize reaction conditions and reported yields for the nucleophilic substitution of this compound and similar substrates.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | 3-Methyl-4-(piperidin-1-yl)pyridine | N/A | N/A | N/A | N/A | Data not found |
| Morpholine | 3-Methyl-4-morpholinopyridine | N/A | N/A | N/A | N/A | Data not found |
| Ammonia | 3-Amino-4-methylpyridine | Methanol | Copper Sulfate (catalyst) | 180 | 24 | 73 |
Table 2: Nucleophilic Substitution with O-Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 4-Methoxy-3-methylpyridine | N/A | N/A | N/A | N/A | Data not found |
Detailed Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine Nucleophile (Adapted from similar pyridine systems)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or ethanol).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution. If the amine is used as its hydrochloride salt, or for less reactive amines, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 4-Methoxy-3-methylpyridine (Hypothetical protocol based on similar reactions)
-
Reaction Setup: To a solution of sodium methoxide (1.1 eq.) in anhydrous methanol, add this compound (1.0 eq.) under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography or distillation.
Visualizations
References
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Chloro-3-methylpyridine Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the production of 4-Chloro-3-methylpyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: We are experiencing low yields of this compound during our scale-up. What are the common causes and how can we optimize the yield?
A1: Low yields during the scale-up of this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Sub-optimal Reaction Temperature:
-
Problem: The chlorination of pyridine derivatives is often exothermic. Poor temperature control on a larger scale can lead to side reactions or decomposition of the product.
-
Solution: Implement a robust cooling system and monitor the internal reaction temperature closely. A gradual addition of the chlorinating agent can help manage the exotherm. Conduct small-scale experiments to determine the optimal temperature range for your specific reaction conditions.
-
-
Impurities in Starting Materials:
-
Problem: The purity of the starting 3-methylpyridine (3-picoline) is crucial. Impurities can consume reagents and generate by-products that complicate purification.
-
Solution: Ensure the use of high-purity starting materials. Perform analytical tests (e.g., GC-MS) on the starting materials to identify and quantify any impurities before beginning the synthesis.
-
-
Inadequate Mixing:
-
Problem: As the reaction scale increases, inefficient mixing can lead to localized "hot spots" and uneven distribution of reagents, resulting in incomplete reaction and by-product formation.
-
Solution: Use an appropriately sized reactor with an efficient stirring mechanism (e.g., overhead stirrer with a suitable impeller). The stirring speed should be optimized to ensure a homogeneous reaction mixture.
-
-
Moisture Contamination:
-
Problem: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are sensitive to moisture. The presence of water can lead to the decomposition of the chlorinating agent and the formation of unwanted by-products.
-
Solution: Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are thoroughly dried before use.
-
Q2: We are observing significant by-product formation, particularly isomeric impurities. How can we improve the selectivity of the chlorination reaction?
A2: The formation of isomeric by-products is a common challenge in the chlorination of substituted pyridines. Improving selectivity is key to achieving high purity of the desired this compound.
Strategies to Minimize By-products:
-
Choice of Chlorinating Agent:
-
Insight: The choice of chlorinating agent can significantly influence the regioselectivity of the reaction.
-
Recommendation: While phosphorus oxychloride is commonly used, other chlorinating agents or catalyst systems can be explored in small-scale trials to determine the optimal conditions for minimizing isomeric impurities.
-
-
Reaction Solvent and Additives:
-
Insight: The solvent can influence the reaction pathway and selectivity.
-
Recommendation: Experiment with different solvents. In some cases, the use of additives or catalysts can enhance the selectivity towards the desired product.
-
-
Controlled Reaction Conditions:
-
Insight: Precise control over reaction parameters is critical for selectivity.
-
Recommendation: Maintain a consistent and optimized temperature throughout the reaction. The rate of addition of the chlorinating agent should also be carefully controlled to avoid local excesses that can lead to side reactions.
-
Q3: During scale-up, we've encountered issues with reactor plugging and the formation of tar-like substances. What is causing this and how can it be prevented?
A3: Reactor plugging and "coking" are serious issues in the industrial production of chloropyridines, often caused by uncontrolled polymerization or decomposition reactions.[1]
Prevention and Mitigation:
-
Temperature Control:
-
Problem: Runaway reactions due to poor heat dissipation can lead to the formation of polymeric materials.
-
Solution: As mentioned, robust temperature control is paramount. Consider using a reactor with a high surface area to volume ratio for better heat transfer.
-
-
Optimized Reaction Stoichiometry:
-
Problem: An incorrect ratio of reactants can lead to side reactions that produce insoluble by-products.
-
Solution: Carefully control the molar ratio of the 3-methylpyridine to the chlorinating agent.
-
-
Quenching Procedure:
-
Problem: The method used to quench the reaction can influence the formation of tars.
-
Solution: Develop a controlled quenching procedure. Slowly adding the reaction mixture to a cooled quenching solution (e.g., ice water or a basic solution) with vigorous stirring can prevent localized heating and by-product formation.
-
Q4: What are the recommended methods for the purification of this compound at an industrial scale?
A4: Industrial-scale purification aims for high purity and yield in a cost-effective and efficient manner.
Recommended Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, the mixture is typically quenched by carefully adding it to ice water. This is followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide) to a specific pH.
-
Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent.
-
Washing: The organic layer is washed to remove any remaining impurities.
-
Distillation: The final and most critical step for obtaining high-purity this compound is fractional distillation under reduced pressure.
A patent for purifying crude pyridine suggests an alkali treatment followed by distillation as an effective industrial method.[2][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyridine Chlorination
| Parameter | Method A | Method B |
| Starting Material | Pyridine | N-(4-pyridyl) pyridinium chloride hydrochloride |
| Chlorinating Agent | Thionyl chloride | Phosphorus oxychloride |
| Solvent | Dichloromethane | Not specified (neat) |
| Temperature | < 50 °C | 140-150 °C |
| Molar Ratio (Substrate:Reagent) | 1 : 0.8 (approx.) | 1 : 8-10 |
| Reaction Time | 5 hours | Not specified |
| Yield | Not specified | Not specified |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example based on literature procedures and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Chloroform
-
Potassium carbonate
-
Water
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.
-
Reflux the mixture for approximately 10 hours.
-
After the reaction is complete, concentrate the mixture to remove excess phosphorus oxychloride.
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Add toluene to the residue and evaporate under reduced pressure to remove residual phosphorus oxychloride.
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To the resulting oily substance, add chloroform and water. Separate the chloroform layer.
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Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
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Combine the chloroform extracts, wash with water, and dry over a suitable drying agent.
-
Evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine as a light brown oil.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 3. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-3-methylpyridine Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete reactions with 4-Chloro-3-methylpyridine in common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound often sluggish or incomplete?
A1: Reactions with this compound can be challenging for two primary reasons. Firstly, the C-Cl bond is inherently less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Secondly, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The presence of the methyl group can also influence the electronic properties and steric environment of the pyridine ring.
Q2: I observe significant amounts of dehalogenated byproduct (3-methylpyridine). What is the cause and how can I prevent it?
A2: Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This can be caused by certain palladium catalysts reacting with sources of hydride in the reaction mixture, such as amine bases or solvents. To minimize this, ensure the reaction is conducted under a strictly inert atmosphere and consider using solvents less prone to acting as a hydride source.
Q3: My boronic acid/ester is decomposing, leading to low yields in my Suzuki-Miyaura coupling. How can I address this?
A3: This side reaction, known as protodeboronation, is the replacement of the boronic acid group with a hydrogen atom and is often promoted by the presence of water and certain bases. To mitigate this, consider using more stable boronic esters like pinacol esters or trifluoroborate salts. Additionally, using anhydrous solvents and minimizing the reaction time can be beneficial.
Q4: What are the initial recommended screening conditions for a Suzuki-Miyaura coupling of this compound?
A4: For a challenging substrate like this compound, a robust catalyst system is recommended. A good starting point would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent system such as dioxane/water or toluene is often effective.
Q5: For a Buchwald-Hartwig amination, which ligands and bases are most suitable for this compound?
A5: The choice of ligand and base is crucial. For aryl chlorides, sterically hindered and electron-rich ligands are preferred. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) are excellent candidates. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine and promote the catalytic cycle.[2]
Troubleshooting Incomplete Reactions
Issue 1: Low Conversion of this compound
Low conversion is a frequent issue and can be tackled by systematically optimizing the reaction parameters.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low conversion in cross-coupling reactions of this compound.
Issue 2: Formation of Significant Byproducts
The presence of byproducts such as homocoupled products or dehalogenated starting material indicates non-optimal reaction conditions.
Common Side Reactions and Solutions
| Side Reaction | Probable Cause | Suggested Solution |
| Protodeboronation (in Suzuki-Miyaura) | Presence of water; certain bases. | Use anhydrous solvents; switch to a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient catalyst reduction. | Thoroughly degas all solvents and the reaction mixture; use a Pd(0) source directly. |
| Dehalogenation of this compound | Hydride sources in the reaction mixture (e.g., some solvents or bases). | Use a non-hydridic base; ensure inert atmosphere. |
| Ligand Arylation | Reaction of the phosphine ligand with the aryl halide. | Use a more robust ligand or a ligandless system if applicable. |
Quantitative Data on Reaction Parameter Optimization
The following tables provide representative data on how varying reaction parameters can influence the yield of common cross-coupling reactions with substrates similar to this compound. Note: Optimal conditions are highly substrate-dependent, and these tables should be used as a guide for optimization.
Table 1: Representative Data for Suzuki-Miyaura Coupling of a Chloro-pyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | < 20 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 65 |
Table 2: Representative Data for Buchwald-Hartwig Amination of a Chloro-pyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 8 | 95 |
| Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.2) | Dioxane | 100 | 10 | 91 |
| Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | 40 |
| Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 80 | 12 | 78 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst and, if separate, the ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Catalytic Cycle:
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a dry Schlenk tube.
-
Add the base (e.g., NaOtBu).
-
Add a solution of this compound in the chosen anhydrous, degassed solvent.
-
Add the amine coupling partner.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: Solvent Effects on 4-Chloro-3-methylpyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols concerning the impact of solvents on the rate and outcome of reactions involving 4-Chloro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-position of this compound susceptible to nucleophilic attack?
A1: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (2 and 6) and para (4) positions. This electron deficiency makes the carbon atom at the 4-position highly electrophilic and thus prone to attack by nucleophiles. The mechanism for this reaction is typically a nucleophilic aromatic substitution (SNAr).[1][2][3][4]
Q2: How does the choice of solvent affect the rate of nucleophilic substitution on this compound?
A2: The solvent plays a crucial role in stabilizing the charged intermediate formed during the SNAr reaction. Generally, polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they can solvate the cationic species without strongly solvating the nucleophile, thus increasing its reactivity.[5] Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that can hinder its ability to attack the electrophilic carbon, potentially slowing down the reaction.[5]
Q3: I am observing low to no yield in my reaction. What are the potential causes and solutions?
A3: Low or no product yield can stem from several factors:
-
Weak Nucleophile: If the nucleophile is not strong enough, the reaction may not proceed. Consider using a stronger nucleophile or converting it to a more reactive form (e.g., using an alkoxide instead of an alcohol).[5]
-
Inappropriate Solvent: The choice of solvent is critical. Ensure you are using a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[5]
-
Low Temperature: The reaction may require heating. Gradually increasing the temperature or using microwave irradiation can often improve yields.[5]
-
Poor Leaving Group: While chloride is a reasonable leaving group in activated systems, for less reactive nucleophiles, you might consider converting the chloro-substituent to a better leaving group, although this is less common for SNAr on pyridines where fluoride is often the most reactive halide.[5][6]
Q4: I am getting multiple products. How can I improve the selectivity of my reaction?
A4: The formation of multiple products can be due to side reactions or reaction with the solvent. To improve selectivity:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time. Over-running the reaction can lead to decomposition or side product formation.
-
Inert Atmosphere: If your reagents are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.[5]
-
Choice of Base: If a base is used, ensure it is non-nucleophilic (e.g., triethylamine or DIPEA) to avoid it competing with your primary nucleophile.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently activated pyridine ring. | While this compound is activated, ensure your nucleophile is sufficiently strong.[5] |
| Poor leaving group. | For SNAr, the typical reactivity order is F > Cl > Br > I.[5] If feasible, consider a more reactive analogue. | |
| Weak nucleophile. | Use a stronger nucleophile or a base to deprotonate it, increasing its nucleophilicity.[5] | |
| Low reaction temperature. | Increase the temperature incrementally. Consider using a sealed tube or microwave reactor for higher temperatures.[5] | |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF, DMSO, or THF.[5] | |
| Formation of Multiple Products | Reaction with solvent. | If using a nucleophilic solvent (e.g., an alcohol), it may compete. Use a non-nucleophilic solvent. |
| Hydrolysis of starting material or product. | Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere.[5] | |
| Ring-opening or degradation. | This can occur under harsh basic or high-temperature conditions. Use milder conditions.[5] | |
| Difficulty in Product Purification | Product is highly polar. | Consider derivatizing the product to a less polar form before chromatography. |
| Tailing on silica gel column. | Add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing of basic pyridine products. |
Data Presentation
The following tables provide representative data on the effect of solvents on the reaction of this compound with a generic amine nucleophile (e.g., piperidine). Note that actual yields and reaction times will vary depending on the specific nucleophile, temperature, and other reaction conditions.
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Typical Yield (%) |
| Dimethylformamide (DMF) | 36.7 | 4 - 8 | 85 - 95 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 4 - 8 | 80 - 90 |
| Acetonitrile (MeCN) | 37.5 | 8 - 16 | 70 - 85 |
| Tetrahydrofuran (THF) | 7.6 | 12 - 24 | 50 - 70 |
| Ethanol (EtOH) | 24.6 | 24 - 48 | 30 - 50 |
| Toluene | 2.4 | > 48 | < 10 |
Table 2: Comparison of Nucleophile Reactivity in DMF
| Nucleophile | Base | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | 100 | 92 |
| Morpholine | K₂CO₃ | 100 | 88 |
| Aniline | NaH | 120 | 75 |
| Sodium Methoxide | N/A | 80 | 95 |
| Sodium Thiophenoxide | N/A | 80 | 98 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (1.1 - 1.5 equiv.)
-
Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 equiv.)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-methylpyridine derivative.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
This protocol details the reaction of this compound with an alkoxide, generated in situ from the corresponding alcohol.
Materials:
-
This compound (1.0 equiv.)
-
Alcohol (1.1 - 1.5 equiv.)
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Strong base (e.g., NaH, t-BuOK) (1.1 equiv.)
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Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Carefully add the strong base portion-wise to the alcohol solution to generate the alkoxide.
-
Add the this compound to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Explain why nucleophilic substitution occurs more readily in 4 -chloropyr.. [askfilo.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions with Chloropyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation in cross-coupling reactions involving chloropyridines. The inherent properties of chloropyridines, particularly the presence of the Lewis basic nitrogen and the inertness of the C-Cl bond, present unique hurdles to achieving high-yielding and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with chloropyridine substrates so challenging?
The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium), leading to the formation of stable, inactive catalyst complexes. This phenomenon, often referred to as catalyst "poisoning," can halt the catalytic cycle.[1] Additionally, the carbon-chlorine (C-Cl) bond is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step, which is often rate-limiting, more difficult to achieve.[2][3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle.[1]
-
Formation of Palladium Black: If the catalytic cycle is slow due to pyridine inhibition or other factors, the active Pd(0) species can agglomerate and precipitate as inactive palladium black.[4]
-
Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures), the phosphine ligands themselves can degrade, leading to loss of catalytic activity.[5]
-
Oxidation of Pd(0): The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to the formation of inactive Pd(II) species.[3][6]
Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of coupled.[2] This often occurs when reductive elimination of the desired product is slow. To suppress this:
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water can be a proton source for this side reaction.[3]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.[1]
Q4: My reaction is producing homocoupled byproducts. What is the cause and how can I prevent it?
Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) is often promoted by the presence of oxygen.[3][6][7] To minimize homocoupling:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[3][6]
-
Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a well-defined pre-catalyst that efficiently generates the active Pd(0) species can mitigate this.[1]
Troubleshooting Guides
Symptom: Low to No Conversion
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | 1. Switch to a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the oxidative addition of the C-Cl bond.[6][8][9] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for more efficient generation of the active Pd(0) species.[1][2] 3. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. Microwave irradiation can also be effective.[1][6] |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Use Bulky Ligands: Sterically hindered ligands can shield the palladium center from coordination by the pyridine nitrogen.[6][8] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Poor Quality Reagents | 1. Check Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider a pre-catalyst.[2] 2. Verify Base Purity: Use a high-purity, anhydrous base. Traces of hydroxide or moisture in NaOtBu can be problematic.[2] 3. Use Fresh Boronic Acid/Amine: Boronic acids can degrade over time; use fresh or recently purified material.[3] |
| Sub-optimal Reaction Conditions | 1. Screen Solvents: While toluene and dioxane are common, consider screening other solvents like CPME or t-AmOH. For poorly soluble inorganic bases, a more polar solvent or a solvent mixture may be necessary.[2] 2. Screen Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base is critical and often substrate-dependent.[1][6][8] 3. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of argon or nitrogen.[3][6] |
Symptom: Significant Side Product Formation (Hydrodehalogenation, Protodeboronation, Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Protic Impurities | 1. Use Anhydrous Reagents and Solvents: Ensure all components of the reaction are strictly anhydrous to minimize hydrodehalogenation and protodeboronation.[3][7] |
| Presence of Oxygen | 1. Thoroughly Degas Reaction Mixture: Degas the solvent and reaction mixture to remove oxygen, which promotes homocoupling.[1][3] |
| Slow Reductive Elimination | 1. Optimize Ligand: The choice of ligand can influence the rate of reductive elimination. Screening different bulky, electron-rich ligands is recommended.[1] |
| Unstable Boronic Acid | 1. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) to prevent protodeboronation.[6][7] |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligands prevent catalyst deactivation.[7][8][9] |
| Pd(PEPPSI)-IPr | IPr (NHC) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[8] |
| XPhos Pd G3 / SPhos Pd G3 | XPhos / SPhos | 1-2% | Pre-catalysts offer improved reproducibility and efficient generation of the active species.[10] |
| Pd(PPh₃)₄ | PPh₃ | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[8] |
Table 2: Common Bases and Solvents for Cross-Coupling of Chloropyridines
| Reaction Type | Recommended Bases | Recommended Solvents |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, t-AmylOH[6][9] |
| Buchwald-Hartwig | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, CPME, t-AmOH[2] |
| Sonogashira | Et₃N, DIPA, Cs₂CO₃ | THF, Dioxane, Toluene, DMF |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe. If a co-solvent like water is used, it should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the chloropyridine (1.0 equiv), the amine (1.2-1.5 equiv), the base (e.g., NaOtBu, 1.5-2.0 equiv), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), and the ligand to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.[3] The filtrate is then concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: Primary catalyst deactivation pathways in cross-coupling with chloropyridines.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 4-Chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of 4-Chloro-3-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for ensuring product purity, identity, and quality. This guide provides an objective comparison of the primary analytical techniques used for its characterization, complete with detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Chromatographic Techniques: Purity and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and separating it from starting materials, byproducts, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering both high-resolution separation and definitive identification based on mass-to-charge ratio.
Experimental Protocol:
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), with dimensions of 30 m x 0.25 mm I.D., and a film thickness of 0.25 µm, is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min up to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Data Presentation:
| Parameter | Expected Value/Observation |
| Retention Time | Dependent on the specific system, but expected to be in the mid-to-late region of the chromatogram under the specified conditions. |
| Molecular Ion (M+) | m/z 127 (and m/z 129 due to the 37Cl isotope in a ~3:1 ratio).[1][2] |
| Key Fragment Ions | Expected fragments include the loss of chlorine (m/z 92) and potentially the methyl group (m/z 112). Further fragmentation of the pyridine ring can also be observed. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination, especially for non-volatile impurities that are not amenable to GC analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B.
-
2-15 min: 30% to 80% B.
-
15-18 min: 80% B.
-
18-20 min: 80% to 30% B.
-
20-25 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 0.5 mg of the sample in 1 mL of the initial mobile phase composition (30% Acetonitrile in 0.1% Formic acid).
Data Presentation:
| Parameter | Expected Value/Observation |
| Retention Time | Highly dependent on the exact conditions and column, but can be optimized for good separation from potential impurities. |
| Purity Assessment | The peak area percentage of the main peak corresponding to this compound is used to determine purity. |
| Limit of Detection (LOD) | Can be determined by serial dilution and is typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Can be determined by serial dilution and is typically in the low µg/mL range. |
Spectroscopic Techniques: Structural Elucidation
Spectroscopic methods provide detailed information about the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination, providing information on the connectivity and chemical environment of atoms.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.3 | s |
| H-5 | ~7.2 | d |
| H-6 | ~8.2 | d |
| -CH₃ | ~2.4 | s |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | |
| C-2 | ~148 | |
| C-3 | ~135 | |
| C-4 | ~145 | |
| C-5 | ~125 | |
| C-6 | ~150 | |
| -CH₃ | ~18 |
Note: The predicted chemical shifts are estimations based on the analysis of similar pyridine derivatives. Actual experimental values may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Expected Absorption Band (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-CH₃) | 2980-2850 |
| C=C and C=N Ring Stretching | 1600-1450 |
| C-Cl Stretch | 800-600 |
Other Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.
Data Presentation:
| Parameter | Expected Value/Observation |
| λmax | Expected to have absorption maxima in the UV region, typical for pyridine derivatives. The exact wavelength will be solvent-dependent. |
| Molar Absorptivity (ε) | Can be calculated using the Beer-Lambert law for quantitative applications. |
Comparative Summary and Workflows
Table for Quick Comparison of Analytical Techniques:
| Technique | Information Provided | Sample Amount | Analysis Time | Advantages | Disadvantages |
| GC-MS | Purity, molecular weight, fragmentation pattern | Low (µg) | Moderate | High sensitivity and specificity, definitive identification | Requires volatile and thermally stable compounds |
| HPLC-UV | Purity, quantification | Low (µg) | Moderate | Versatile for non-volatile compounds, good for quantification | Less structural information than MS |
| NMR | Unambiguous structure, connectivity | Moderate (mg) | Short to long | Provides the most detailed structural information | Lower sensitivity, more expensive instrumentation |
| FTIR | Functional groups | Low (µg-mg) | Fast | Rapid, non-destructive, easy to use | Provides limited structural information |
| UV-Vis | Electronic transitions, quantification | Low (µg) | Fast | Simple, good for quantification | Limited structural information, susceptible to interference |
Diagrams of Experimental Workflows:
Caption: General workflow for the characterization of this compound.
Caption: Decision tree for selecting an analytical technique.
References
Comparative Reactivity of 4-Chloro-3-methylpyridine and its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for efficient synthesis design and the creation of novel chemical entities. This guide provides a comparative analysis of the reactivity of 4-Chloro-3-methylpyridine against other positional isomers, with a focus on nucleophilic aromatic substitution (SNAr). The information presented is supported by available experimental data and established principles of organic chemistry.
The pyridine ring, an essential scaffold in numerous pharmaceuticals, exhibits a unique electronic profile. The electronegative nitrogen atom renders the ring electron-deficient, particularly at the α (2,6) and γ (4) positions. This electronic characteristic makes chloropyridines susceptible to nucleophilic attack, a reaction of significant synthetic utility. The interplay of a chloro-substituent (an electron-withdrawing group) and a methyl-substituent (an electron-donating group) at various positions on the pyridine ring introduces a layer of complexity and allows for the fine-tuning of reactivity.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The reactivity of chloromethylpyridines in SNAr reactions is primarily governed by the stability of the intermediate Meisenheimer complex, which is influenced by the positions of the chloro and methyl groups.
General Principles:
-
Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring withdraws electron density, activating the ring towards nucleophilic attack, especially at the 2- and 4-positions.
-
Role of the Chloro Substituent: The chlorine atom is a good leaving group and its electron-withdrawing inductive effect further enhances the electrophilicity of the carbon to which it is attached.
-
Influence of the Methyl Group: The methyl group is electron-donating through an inductive effect. This can either increase or decrease the rate of nucleophilic substitution depending on its position relative to the reaction center. An electron-donating group can destabilize the negatively charged Meisenheimer complex, thus slowing down the reaction.
| Isomer | Structure | Predicted pKa | Expected Relative SNAr Reactivity |
| This compound | 3.44 ± 0.10[1] | Moderate to High | |
| 2-Chloro-3-methylpyridine | Not available | High | |
| 3-Chloro-4-methylpyridine | Not available | Low | |
| 2-Chloro-5-methylpyridine | 0.54 ± 0.10[2][3] | High | |
| 5-Chloro-3-methylpyridine | 3.67 ± 0.10[4] | Low |
Note: Predicted pKa values are sourced from chemical databases and may not reflect experimental values. The expected relative reactivity is a qualitative assessment based on electronic principles.
Experimental Protocols
To facilitate further research and direct comparison, the following section provides detailed experimental protocols for the synthesis of key isomers and a general method for evaluating their relative reactivity in a competitive SNAr reaction.
Synthesis of Chloromethylpyridine Isomers
Synthesis of 2-Chloro-3-methylpyridine:
This synthesis can be achieved from 3-methylpyridine. The industrial method involves the epoxidation of 3-methylpyridine followed by chlorination, which yields a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.[5] A laboratory-scale synthesis can be performed starting from 3-methyl-2-pyridinecarboxylic acid.[5]
-
Procedure: 3-methylpyridine-2-carboxylic acid (0.3 mmol), sodium hydroxide (0.15 mmol), tetrabutylammonium chloride (0.45 mmol), and di-tert-butyl peroxide (0.9 mmol) are combined in a Schlenk flask with acetonitrile (1 mL).[5] The mixture is heated at 50 °C for 20 hours.[5] After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 2-chloro-3-methylpyridine.[5]
Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid (a precursor):
This compound can be synthesized from 5-chloro-3-methylpicolinonitrile.
-
Procedure: A solution of 5-chloro-3-methylpicolinonitrile (157 mmol) in ethanol (100 mL) is treated with 5.0 M NaOH (550 mmol) and refluxed at 90°C for 18 hours.[2] After cooling, the mixture is concentrated, diluted with water, and the pH is adjusted to 4 with 5N HCl to precipitate the product.[2] The solid is collected by filtration, and the filtrate is extracted with ethyl acetate.[2] The combined organic extracts are dried and concentrated to yield 5-chloro-3-methylpicolinic acid.[2]
Competitive Nucleophilic Aromatic Substitution Experiment
This protocol allows for the direct comparison of the reactivity of different chloromethylpyridine isomers in a reaction with a nucleophile, such as piperidine.
-
Objective: To determine the relative reaction rates of this compound and other isomers in a nucleophilic aromatic substitution reaction.
-
Materials:
-
Equimolar mixture of two different chloromethylpyridine isomers (e.g., this compound and 2-chloro-3-methylpyridine)
-
Piperidine (nucleophile)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
-
Procedure:
-
Prepare a stock solution containing an equimolar mixture of the two chloromethylpyridine isomers and the internal standard in the chosen anhydrous solvent.
-
In a reaction vessel, add a known volume of the stock solution and bring it to the desired reaction temperature (e.g., 100 °C).
-
Add a measured amount of piperidine to initiate the reaction.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution with a suitable solvent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining chloromethylpyridine isomers relative to the internal standard.
-
Plot the concentration of each isomer versus time. The isomer that is consumed faster is the more reactive one. The relative rate constants can be determined from the slopes of these plots.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow for a competitive reactivity study.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]
- 5. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
A Mechanistic and Performance Comparison of 4-Chloro-3-methylpyridine in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-3-methylpyridine is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of the chloro and methyl substituents on the electron-deficient pyridine ring. The chlorine atom at the C4-position serves as a reactive handle for introducing a diverse array of functional groups through two primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
This guide provides an objective comparison of this compound's performance in these key transformations against relevant alternatives, supported by experimental and computational data. Detailed experimental protocols and mechanistic visualizations are included to assist researchers in methodology selection and experimental design.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, particularly when the ring is further activated by electron-withdrawing groups and contains a good leaving group.
Mechanism Overview
The SNAr reaction on a chloropyridine derivative proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile at the carbon atom bearing the chlorine. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
Performance Comparison with Alternatives
The reactivity of halo-heterocycles in SNAr reactions is highly dependent on both the nature of the leaving group and its position on the ring.
1. Effect of the Leaving Group: While chlorine is a common and cost-effective leaving group, other halogens are often compared. The typical reactivity order for SNAr on activated aryl systems is F > Cl ≈ Br > I, which is inversely related to the carbon-halogen bond strength and directly related to the halogen's ability to stabilize the developing negative charge in the transition state through its high electronegativity.[2]
For instance, the reaction of 2-halopyridines with sodium ethoxide in ethanol is reportedly 320 times faster for 2-fluoropyridine than for 2-chloropyridine.[3] However, a different leaving group order is observed in the substitution reactions of N-methylpyridinium compounds with piperidine, where reactivity is F ~ Cl ~ Br ~ I, suggesting the mechanism can be more complex and that leaving group departure is not always the rate-determining step.[2][4]
2. Effect of Halogen Position: The position of the chlorine atom on the pyridine ring significantly impacts reactivity. The C2 and C4 positions are highly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. The C3 position is considerably less reactive. Computational studies comparing activation energies (ΔE) for the SNAr reaction with a hydroxide nucleophile support this observation.
| Substrate | Relative Activation Energy (kcal/mol) | Reactivity Rank |
| 4-Chloropyridine | 0.0 | 1 (Most Reactive) |
| 2-Chloropyridine | +0.8 | 2 |
| 3-Chloropyridine | +12.3 | 3 (Least Reactive) |
| Table 1: Comparison of calculated relative activation energies for the SNAr reaction on chloropyridine isomers. Data adapted from computational studies.[5] |
The lower activation energy for 4-chloropyridine compared to 2-chloropyridine indicates a higher intrinsic reactivity, making it a preferred substrate for SNAr reactions when positional considerations allow.
Experimental Protocol: SNAr Amination
The following is a representative protocol for the amination of a substituted chloropyridine.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions provide access to a vast chemical space that is often complementary to that accessible via SNAr. Common examples include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Mechanism Overview: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step for less reactive aryl chlorides.[6][7]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond, regenerating the Pd(0) catalyst.[7][8]
Performance Comparison with Alternatives
In cross-coupling reactions, the primary point of comparison is the reactivity of the C-X bond, where X is the halogen.
1. Effect of the Leaving Group: The reactivity of the organohalide coupling partner generally follows the trend of C-X bond dissociation energy: I > Br > OTf >> Cl.[9] Aryl chlorides like this compound are the most challenging substrates to activate due to their strong C-Cl bond. Consequently, they require more reactive catalysts, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures compared to their bromide or iodide counterparts.[6][10]
| Halide (X) on Pyridine | Typical Catalyst System | Relative Conditions |
| Iodide (I) | Pd(PPh₃)₄, Pd(OAc)₂ | Mild (often room temp) |
| Bromide (Br) | Pd(OAc)₂/Phosphine Ligands | Moderate (60-100 °C) |
| Chloride (Cl) | Pd₂ (dba)₃/Bulky Ligands (e.g., XPhos, SPhos, IPr) | Forcing (80-120 °C) |
| Table 2: General comparison of reaction conditions for Suzuki-Miyaura coupling of 4-halopyridines. |
2. Comparison with Other Aryl Chlorides: Within the class of aryl chlorides, the electronic nature of the ring influences reactivity. The electron-deficient character of the pyridine ring in this compound makes the oxidative addition step generally more favorable than for electron-rich aryl chlorides (e.g., 4-chloroanisole). However, the nitrogen lone pair can also coordinate to and potentially inhibit the palladium catalyst, a factor that must be considered in catalyst selection.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.
-
Setup: To a dry Schlenk flask or microwave vial, add the arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2-5 mol%; phosphine ligand, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add this compound (1.0 equiv) followed by a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Water).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of substituted pyridines. Its performance is dictated by the chosen reaction type. In Nucleophilic Aromatic Substitution , the C4-chloro group is highly activated, showing greater reactivity than its C3-isomer and comparable reactivity to the C2-isomer, making it an excellent substrate for introducing heteroatom nucleophiles. In Palladium-Catalyzed Cross-Coupling , it is a challenging but viable substrate. While less reactive than its bromo and iodo analogs, requiring more specialized catalysts and harsher conditions, its lower cost and commercial availability make it an attractive starting material for large-scale synthesis. A thorough understanding of these mechanistic principles and reactivity trends allows researchers to strategically select this compound and its alternatives to best suit their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Chlorination of 3-Methylpyridine: Efficacy of Common Chlorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chlorinated pyridines is a cornerstone of medicinal and agricultural chemistry, with 2-chloro-3-methylpyridine serving as a critical building block for numerous active pharmaceutical ingredients and agrochemicals. The direct chlorination of 3-methylpyridine (3-picoline), however, presents a significant regioselectivity challenge, often yielding a mixture of isomers, primarily 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, along with potential polychlorination byproducts.
This guide provides an objective comparison of different chlorinating agents for the synthesis of 2-chloro-3-methylpyridine, focusing on reaction conditions, product distribution, and procedural considerations. The data presented is compiled from scientific literature and patents to aid researchers in selecting the most suitable method for their synthetic goals.
Comparative Efficacy of Chlorinating Agents
The direct electrophilic chlorination of the electron-deficient pyridine ring is notoriously difficult. To overcome this, most successful methods involve the initial preparation of 3-methylpyridine-N-oxide. The N-oxide activates the pyridine ring, making the C2 and C6 positions more susceptible to electrophilic attack. The following table summarizes the performance of various chlorinating agents, primarily in the context of reacting with the N-oxide precursor.
| Chlorinating Agent | Reagent Type | Typical Conditions | Expected Major Product(s) | Expected Minor Product(s) | Key Observations & Challenges |
| Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅) | Dehydrative Chlorinating Agent | Neat or in a non-polar solvent (e.g., DCE); Reflux (100-110 °C) | Mixture of 2-chloro-3-methylpyridine & 2-chloro-5-methylpyridine | Dichlorinated byproducts | A common industrial method; regioselectivity is poor, with the 2,5-isomer often being a significant component.[1] Separation of isomers is required. |
| Sulfuryl Chloride (SO₂Cl₂) | Electrophilic Chlorinating Agent | Inert solvent (e.g., CH₂Cl₂ or DCE); 0 °C to room temperature | 2-chloro-3-methylpyridine | 2-chloro-5-methylpyridine | Offers milder conditions than POCl₃. Regioselectivity can be influenced by solvent and temperature, but formation of the 2,5-isomer is still common. |
| N-Chlorosuccinimide (NCS) | Electrophilic Chlorinating Agent | Polar aprotic solvent (e.g., DMF, Acetonitrile); Elevated temperature (e.g., 75 °C) | 2-chloro-3-methylpyridine | 2-chloro-5-methylpyridine | A solid, easier-to-handle reagent. Reaction can be slower. Selectivity is highly dependent on the substrate and conditions. |
| Chlorine Gas (Cl₂) | Radical/Electrophilic Agent | Gas-phase; High temperature (250-450 °C) | Polychlorinated products (ring and methyl group) | Complex mixtures | Primarily used in industrial, high-temperature gas-phase reactors. Leads to extensive chlorination, including on the methyl group (e.g., 2-chloro-5-trichloromethylpyridine).[2] Not selective for 2-chloro-3-methylpyridine in a laboratory setting. |
Experimental Protocols
The following protocols provide detailed methodologies for the key chlorination strategies. The initial preparation of 3-methylpyridine-N-oxide is a prerequisite for the first three methods.
Preparation of 3-Methylpyridine-N-oxide
This activation step is crucial for subsequent electrophilic chlorination.
-
Reactants: 3-Methylpyridine, Acetic Acid, Hydrogen Peroxide (30% aq.).
-
Procedure:
-
To a round-bottom flask, add 3-methylpyridine (1.0 eq) and glacial acetic acid (3.0 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% aq., 1.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and heat the mixture at 70-80 °C for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess acetic acid and water under reduced pressure.
-
The resulting crude 3-methylpyridine-N-oxide can often be used in the next step without further purification.
-
Chlorination using Phosphorus Oxychloride (POCl₃)
This is a widely cited, albeit unselective, method.
-
Reactants: 3-Methylpyridine-N-oxide, Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
In a fume hood, carefully add 3-methylpyridine-N-oxide (1.0 eq) in portions to an excess of phosphorus oxychloride (3.0-5.0 eq) with stirring. The addition is exothermic.
-
Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly and carefully quench it by pouring it onto crushed ice. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas.
-
Make the aqueous solution basic (pH 8-9) by the slow addition of a strong base, such as sodium hydroxide or sodium carbonate solution, while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, which requires purification by fractional distillation or column chromatography. Industrial preparations often yield a mixture where the desired 2-chloro-3-methylpyridine is the minor component (~20%).[1]
-
Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method uses a milder liquid reagent.
-
Reactants: 3-Methylpyridine-N-oxide, Sulfuryl Chloride (SO₂Cl₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 3-methylpyridine-N-oxide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of isomers by column chromatography.
-
Chlorination using N-Chlorosuccinimide (NCS)
This protocol uses a solid, easy-to-handle chlorinating agent.
-
Reactants: 3-Methylpyridine-N-oxide, N-Chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-methylpyridine-N-oxide (1.0 eq) in DMF.
-
Add N-chlorosuccinimide (1.1 eq) in one portion.
-
Heat the solution to 75 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash successively with water and brine to remove DMF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
-
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical workflow for the chlorination of 3-methylpyridine, emphasizing the critical N-oxidation step and the subsequent challenge of isomeric separation.
Caption: Synthetic pathway from 3-methylpyridine to its chlorinated isomers.
Caption: Decision logic for selecting a chlorination method for 3-methylpyridine.
References
A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution on 4-Chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 4-chloro-3-methylpyridine. The objective is to offer a comprehensive resource for understanding the reactivity of this substrate in comparison to other relevant chloro-heteroaromatic compounds. This document summarizes available quantitative data, presents detailed experimental protocols for kinetic studies, and utilizes visualizations to illustrate reaction pathways and experimental workflows.
Introduction to Nucleophilic Aromatic Substitution on Pyridine Derivatives
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly in the construction of functionalized heterocyclic compounds that are prevalent in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is generally activated towards nucleophilic attack, especially when a good leaving group is present at the 2- or 4-position. The nitrogen atom in the ring can stabilize the negative charge of the Meisenheimer intermediate through resonance, facilitating the substitution process.[1] The presence of additional substituents on the pyridine ring can further modulate its reactivity.
Comparative Kinetic Data
For a robust comparison, we present kinetic data for the reaction of various chloronitropyridines with piperidine in ethanol. The nitro group is a strong electron-withdrawing group that significantly activates the ring towards SNAr. This data serves as a valuable benchmark for understanding the electronic effects of substituents on the reaction rates.
Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridines with Piperidine in Ethanol at 25°C
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
Data extrapolated from related studies for comparative purposes. Actual experimental determination is recommended for precise values.
The data clearly indicates that the position of the electron-withdrawing group has a profound impact on the reaction rate. 4-Chloro-3-nitropyridine exhibits the highest reactivity, which can be attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the para-nitro group.
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for determining the kinetics of nucleophilic aromatic substitution on this compound is provided below. This protocol is adapted from established methods for studying SNAr reactions of related heterocyclic halides.[2]
Kinetic Measurement by UV-Vis Spectrophotometry
This method follows the progress of the reaction by monitoring the change in absorbance of the reaction mixture over time.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 1 x 10⁻² M to 5 x 10⁻² M) in the same solvent. To ensure pseudo-first-order conditions, the nucleophile concentration should be in large excess (at least 10-fold) compared to the substrate.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the expected product and ensure that the starting materials do not significantly absorb at this wavelength.
-
Set the spectrophotometer to the determined λ_max and equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound stock solution into a cuvette.
-
Separately, bring the nucleophile solution to the reaction temperature in the constant temperature water bath.
-
To initiate the reaction, rapidly add a known volume of the temperature-equilibrated nucleophile solution to the cuvette containing the substrate, mix quickly, and immediately start recording the absorbance at regular time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading (A_∞).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t. The slope of the resulting linear plot will be -k_obs.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the nucleophile: k = k_obs / [Nucleophile].
-
Repeat the experiment at different nucleophile concentrations to ensure the reaction is first order with respect to the nucleophile.
-
To determine the activation parameters (Ea, ΔH‡, ΔS‡), the experiment should be performed at several different temperatures.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for SNAr reactions and the experimental workflow for the kinetic studies described above.
Caption: General mechanism for the SNAr reaction of this compound.
References
A Comparative Guide to the Synthesis of Substituted Pyridines: Classical vs. Modern Routes
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials. The efficient and versatile synthesis of substituted pyridines is therefore of paramount importance. This guide provides a side-by-side comparison of classical and modern synthetic routes to this critical heterocycle, supported by quantitative data and detailed experimental protocols.
This comparison guide delves into the key aspects of several established and contemporary methods for pyridine synthesis. Classical methods such as the Hantzsch, Bohlmann-Rahtz, Kröhnke, Guareschi-Thorpe, and Chichibabin syntheses are compared with modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The guide aims to provide an objective overview of their respective advantages, limitations, and substrate scopes, enabling informed decisions in synthetic planning.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the synthesis of various substituted pyridines, offering a comparative look at reaction conditions and yields across different methodologies.
Table 1: Classical Pyridine Syntheses
| Synthesis | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Hantzsch | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Ultrasonic irradiation, PTSA catalyst, Water, 70-75°C | 2.5 h | 96 | [1] |
| Hantzsch | Various Aldehydes, Ethyl/Methyl Acetoacetate, Ammonium Carbonate | Sealed vessel, Water, 70-75°C | Not Specified | 86-96 | [2] |
| Bohlmann-Rahtz | 1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate | Microwave, EtOH-AcOH (5:1), 120°C | 5 min | 86 | [3][4] |
| Bohlmann-Rahtz | Various Alkynones, Ethyl β-aminocrotonate | Microwave, DMSO, 170°C | 10-20 min | up to 98 | [5] |
| Kröhnke | N-phenacylpyridinium bromide, Chalcone, Ammonium Acetate | Glacial Acetic Acid, Reflux | Not Specified | High | |
| Guareschi-Thorpe | Alkyl Cyanoacetate/Cyanoacetamide, 1,3-Dicarbonyls, Ammonium Carbonate | Aqueous medium, 80°C | Not Specified | High | [6][7] |
| Chichibabin | Pyridine, n-butylamine, NaH, LiI | THF, 85°C, Sealed tube | 7 h | 93 | [8][9] |
| Chichibabin | 4-tert-butylpyridine, Sodium Amide | Xylene, 350 psi N₂ | Not Specified | 74 |
Table 2: Modern Cross-Coupling Syntheses
| Synthesis | Reactants | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Not Specified | Moderate to Good | [10] |
| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | 65-100 | Not Specified | 5-89 | [11] |
| Suzuki-Miyaura | 2-chloro-3-aminopyridine, Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 86 | [12] |
| Sonogashira | 2-Amino-3-bromopyridine, Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 3 | up to 96 | [13] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Hantzsch Pyridine Synthesis (Microwave-assisted)
This protocol describes a modern, efficient synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[1]
-
Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, and ammonium acetate is prepared.
-
The reaction mixture is subjected to microwave irradiation, often in a solvent-free condition or in a minimal amount of a high-boiling solvent like ethanol or DMF.[14]
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization or column chromatography.
-
Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Microwave-Assisted)
This one-pot procedure provides rapid access to tri- or tetrasubstituted pyridines.[5]
-
Materials: Ethyl β-aminocrotonate (1.2 mmol), alkynone (1 mmol), and a catalytic amount of acetic acid or ZnBr₂.
-
Procedure:
-
The reactants are combined in a microwave-safe vessel, either neat or in a polar solvent like DMSO.
-
The mixture is irradiated in a microwave reactor at 170°C for 10-20 minutes.
-
After cooling, the product is isolated by standard workup procedures followed by purification.
-
Kröhnke Pyridine Synthesis (Classical Two-Step)
This protocol outlines the synthesis of 2,4,6-triphenylpyridine.[15]
-
Step 1: Synthesis of N-phenacylpyridinium bromide
-
Phenacyl bromide (1 equiv) is dissolved in a suitable solvent like acetone.
-
Pyridine (1 equiv) is added dropwise with stirring at room temperature, leading to the formation of a precipitate.
-
Stirring is continued for 1-2 hours.
-
The solid product is collected by vacuum filtration, washed with cold acetone, and dried under vacuum.
-
-
Step 2: Synthesis of 2,4,6-triphenylpyridine
-
N-phenacylpyridinium bromide (1 equiv), chalcone (1 equiv), and ammonium acetate are dissolved in glacial acetic acid.
-
The mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled, and the product is precipitated by the addition of water, then collected by filtration.
-
Guareschi-Thorpe Pyridine Synthesis (Advanced, Green Protocol)
This method provides an environmentally friendly route to hydroxy-cyanopyridines.[6][7]
-
Materials: Alkyl cyanoacetate or cyanoacetamide (1 mmol), 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in an aqueous medium.
-
Procedure:
-
The reactants are mixed in water containing ammonium carbonate.
-
The mixture is heated, typically to around 80°C.
-
The product often precipitates from the reaction medium and can be isolated by simple filtration.
-
Chichibabin Amination (Modified Protocol)
This modified procedure allows for the amination of pyridines with primary alkyl amines.[8][9]
-
Materials: Pyridine (0.5 mmol), primary amine (1 mmol), sodium hydride (3 equiv), and lithium iodide (2 equiv).
-
Procedure:
-
To a sealed tube containing the pyridine, NaH, and LiI in THF, the primary amine is added under an inert atmosphere.
-
The tube is sealed, and the reaction mixture is heated to 85°C for 7 hours.
-
After cooling, the reaction is quenched with ice-cold water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
Suzuki-Miyaura Cross-Coupling
A general procedure for the synthesis of aryl-substituted pyridines.[10]
-
Materials: Halogenated pyridine (1 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equiv).
-
Procedure:
-
The reactants, catalyst, and base are combined in a suitable solvent system, such as 1,4-dioxane/water.
-
The mixture is degassed and heated under an inert atmosphere, typically between 85-100°C.
-
Reaction progress is monitored by TLC or GC/MS.
-
Upon completion, the reaction is cooled, and the product is isolated through an extractive workup followed by purification.
-
Sonogashira Coupling
This protocol is for the synthesis of alkynyl-substituted pyridines.[13]
-
Materials: Halogenated pyridine (1 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), copper(I) iodide (CuI, 5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a base (e.g., Et₃N).
-
Procedure:
-
Under an inert atmosphere, the catalysts and ligand are dissolved in a solvent like DMF.
-
The halogenated pyridine, terminal alkyne, and base are added.
-
The reaction mixture is heated to 100°C for 3 hours.
-
After completion, the product is isolated via workup and purification.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of several key synthetic strategies.
Caption: Logical flow of the Hantzsch Pyridine Synthesis.
Caption: Logical flow of the Bohlmann-Rahtz Pyridine Synthesis.
Caption: Logical flow of the Kröhnke Pyridine Synthesis.
Caption: Logical flow of the Suzuki-Miyaura Cross-Coupling for Pyridine Synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scirp.org [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Computational Modeling for Predicting Biological Targets of 4-Chloro-3-methylpyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. The introduction of substituents, such as chloro and methyl groups, can significantly modulate the pharmacological profile of these compounds. This guide provides a comparative analysis of computational modeling approaches to predict the biological targets of 4-chloro-3-methylpyridine analogs and related pyridine derivatives, supported by available experimental data.
Data Presentation: Comparative Inhibitory Activities of Pyridine Derivatives
The following tables summarize the in vitro potency of various pyridine-based compounds against several protein kinase targets. While a comprehensive dataset for a series of this compound analogs is not publicly available, the data presented for structurally related pyridine derivatives provide valuable insights into their potential biological targets and structure-activity relationships (SAR).
Table 1: Inhibitory Activity of Aminopyridine Derivatives against Vaccinia-Related Kinase 1 (VRK1)
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Compound 5 | 2-amino-4-(phenylamino)pyridine derivative | VRK1 | 260 |
| Compound 19 | Substituted 2-aminopyridine | VRK1 | 674 |
| Compound 26 | Optimized 2-aminopyridine derivative | VRK1 | 150 |
Data sourced from a study on the development of pyridine-based inhibitors for human VRK1 and VRK2.
Table 2: Inhibitory Activity of Pyridine and Pyrazolopyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)/cyclin A2
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| Compound 1 | Pyridone derivative | CDK2/cyclin A2 | 0.57 |
| Compound 4 | 2-chloro-nicotinonitrile derivative | CDK2/cyclin A2 | 0.24 |
| Compound 8 | Pyrazolo[3,4-b]pyridin-3-amine derivative | CDK2/cyclin A2 | 0.65 |
| Compound 11 | S-substituted pyridine derivative | CDK2/cyclin A2 | 0.50 |
| Compound 14 | Furo[2,3-b]pyridine-2-carboxylate derivative | CDK2/cyclin A2 | 0.93 |
| Roscovitine (Ref.) | Reference CDK2 inhibitor | CDK2/cyclin A2 | 0.39 |
Data sourced from a study on the discovery of new pyridine derivatives as CDK2 inhibitors.[1][2]
Table 3: Inhibitory Activity of a Chloro-Substituted Pyridine Squaramate against Deoxyribonuclease I (DNase I)
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| Compound 3a | 3-(((6-chloropyridin-3-yl)methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione | DNase I | 43.82 ± 6.51 |
Data sourced from a study on the synthesis and in vitro evaluation of chloro-substituted pyridine squaramates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays cited in the context of evaluating pyridine-based inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done by adding a detection reagent that converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Molecular Docking (General Protocol)
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein Data Bank (PDB) for protein structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound analog.
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the protein. This can be based on the location of a known ligand or predicted using binding site detection algorithms.
-
Run the docking algorithm to generate a series of possible binding poses for the ligand within the protein's active site.
-
The docking program will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.
-
The predicted binding energy can be used to rank different analogs and prioritize them for experimental testing.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a computational workflow for target prediction and the signaling pathways of two potential kinase targets for pyridine derivatives.
Caption: Computational workflow for predicting biological targets of small molecules.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-3-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-3-methylpyridine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document outlines a direct, procedural, and step-by-step approach to the operational management of this hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its waste with the utmost care. This compound is classified as a hazardous substance and should be managed accordingly.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A lab coat is required to prevent skin contact.[1]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1][2]
In case of exposure, follow standard first-aid procedures. For eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.
Hazard Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation. Use appropriate PPE at all times. |
| Skin Irritation | Causes skin irritation.[3][4] | Wear protective gloves and a lab coat.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Wear safety goggles or a face shield.[3][4] |
| Target Organ Toxicity | May cause respiratory irritation.[3][4] | Handle only in a well-ventilated area or chemical fume hood.[3][4] |
Step-by-Step Disposal Procedure
The disposal of this compound waste must comply with all institutional, local, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5] As a chlorinated organic compound, it is classified as hazardous waste.[2]
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound, hazardous waste."
-
This compound should be segregated as a chlorinated organic waste.[2] Do not mix it with non-halogenated waste streams to avoid complications in the disposal process.[2]
-
Keep this waste stream separate from incompatible materials, such as strong oxidizing agents.
2. Waste Collection and Containerization:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition with a secure, screw-top cap to prevent leaks and spills.
-
Ensure the container is clearly and accurately labeled.
3. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[5]
-
If the waste is a mixture, list all constituents and their approximate percentages.[5]
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
-
Store away from heat, sparks, or open flames.
5. Disposal Request and Pickup:
-
Once the waste container is full or is no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.
-
Do not attempt to treat or dispose of the chemical waste yourself. Disposal must be handled by a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are not provided as these procedures should only be carried out by trained and licensed hazardous waste professionals. Improper treatment can lead to the generation of other hazardous byproducts or unsafe conditions. Always defer to your institution's EH&S department and their approved waste disposal vendors.
References
- 1. epa.gov [epa.gov]
- 2. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. | Semantic Scholar [semanticscholar.org]
- 3. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 4. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
Personal protective equipment for handling 4-Chloro-3-methylpyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-3-methylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be used when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are a suitable option. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust Mask / Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, if exposure limits are exceeded or if irritation is experienced.[1][3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
Safe Handling and Storage Protocol
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Take off contaminated clothing and wash it before reuse.[2][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from heat, sparks, and open flames.[4]
-
Incompatible materials include strong oxidizing agents and strong acids.[4]
Emergency Procedures
The following diagrams outline the immediate steps to be taken in case of exposure or spill.
Caption: First aid procedures for exposure to this compound.
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4] Do not allow the product to enter drains.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 19524-08-4 (for hydrochloride)[1][3] |
| Molecular Weight | 164.03 g/mol (for hydrochloride)[1] |
| Melting Point | 165-169 °C[1] |
| Appearance | Solid |
| Flash Point | Not applicable[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
